trans-3-(Trimethylsilyl)allyl alcohol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-trimethylsilylprop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14OSi/c1-8(2,3)6-4-5-7/h4,6-7H,5H2,1-3H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTBTJVSPJZQIT-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)/C=C/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59376-64-6 | |
| Record name | trans-3-(Trimethylsilyl)allyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to trans-3-(Trimethylsilyl)allyl alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-3-(Trimethylsilyl)allyl alcohol, a versatile bifunctional molecule, holds significant value as a building block in modern organic synthesis. Its unique structure, incorporating both a nucleophilic allylic alcohol and a bulky, electronically influential trimethylsilyl group, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and key reactions, and an exploration of its role in complex molecular architecture construction, such as in silyl-Prins cyclizations.
Chemical and Physical Properties
This compound is a colorless liquid with a characteristic odor.[1] It is soluble in common organic solvents like ethers, alcohols, and aromatic hydrocarbons.[1] While stable at room temperature, it can be susceptible to oxidation in the presence of oxygen and light.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₄OSi | [2][3] |
| Molecular Weight | 130.26 g/mol | |
| Boiling Point | 166-168 °C (lit.) | |
| 76 °C / 11 mmHg (lit.) | ||
| Density | 0.848 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.444 (lit.) | |
| Flash Point | 58 °C (136.4 °F) - closed cup | |
| CAS Number | 59376-64-6 |
Spectroscopic Data
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Key Peaks / Chemical Shifts |
| ¹H NMR | (Predicted) δ ~0.1 (s, 9H, Si(CH₃)₃), ~1.7 (br s, 1H, OH), ~4.1 (d, 2H, CH₂OH), ~5.8-6.2 (m, 2H, CH=CH) |
| ¹³C NMR | (Predicted) δ ~-1.0 (Si(CH₃)₃), ~64.0 (CH₂OH), ~128.0 (Si-CH=), ~130.0 (=CH-CH₂OH) |
| IR (Infrared) | (Predicted) ~3300 cm⁻¹ (O-H stretch, broad), ~2950 cm⁻¹ (C-H stretch), ~1640 cm⁻¹ (C=C stretch), ~1250 cm⁻¹ (Si-CH₃ stretch), ~1050 cm⁻¹ (C-O stretch) |
| Mass Spectrometry (MS) | Predicted m/z for [M+H]⁺: 131.08867, [M+Na]⁺: 153.07061[2] |
Experimental Protocols
Synthesis of this compound*
A common and efficient method for the preparation of this compound involves the reduction of an appropriate α,β-unsaturated ester, such as ethyl (E)-3-(trimethylsilyl)propenoate.
Reaction Scheme:
Detailed Protocol (General Procedure):
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of a reducing agent, such as diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LiAlH₄), in an anhydrous ethereal solvent (e.g., diethyl ether or tetrahydrofuran) under a nitrogen atmosphere. The flask is cooled to a low temperature, typically -78 °C to 0 °C, using a dry ice/acetone or ice-water bath.
-
Addition of Ester: A solution of ethyl (E)-3-(trimethylsilyl)propenoate in the same anhydrous solvent is added dropwise to the stirred solution of the reducing agent via the dropping funnel over a period of 30-60 minutes, maintaining the low temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting ester is consumed.
-
Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of a quenching agent. For LiAlH₄ reductions, a typical quenching sequence is the sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). For DIBAL-H reductions, quenching is often achieved by the addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stirring until two clear layers form.
-
Workup and Isolation: The resulting mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by fractional distillation under reduced pressure or by column chromatography on silica gel to afford pure this compound.
Reaction: Conversion to trans-1-Chloro-3-(trimethylsilyl)prop-2-ene
This compound can be converted to the corresponding allyl chloride, a useful intermediate for further synthetic transformations.
Reaction Scheme:
Detailed Protocol:
-
Reaction Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl and SO₂) is charged with this compound and an anhydrous solvent such as dichloromethane or diethyl ether. The flask is cooled in an ice-water bath.
-
Addition of Thionyl Chloride: Thionyl chloride (SOCl₂) is added dropwise to the stirred solution via the dropping funnel. A small amount of a base, such as pyridine, may be added to neutralize the generated HCl.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then may be heated to reflux for a period of time to ensure complete conversion. The reaction progress can be monitored by TLC.
-
Workup: The reaction mixture is cooled to room temperature and then carefully poured into ice-water. The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.
-
Purification: The combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude trans-1-chloro-3-(trimethylsilyl)prop-2-ene can be purified by distillation under reduced pressure.
Key Reactions and Mechanistic Insights
Silyl-Prins Cyclization
This compound and its derivatives are valuable substrates in the silyl-Prins cyclization, a powerful method for the stereoselective synthesis of substituted tetrahydropyrans.[4][5][6][7][8] The reaction involves the Lewis acid-promoted condensation of an aldehyde with the allylic alcohol, followed by an intramolecular cyclization. The trimethylsilyl group plays a crucial role in stabilizing the intermediate carbocation and directing the stereochemical outcome of the cyclization.
The general mechanism proceeds through the formation of an oxocarbenium ion from the aldehyde and the alcohol. This is followed by an intramolecular attack of the electron-rich double bond onto the oxocarbenium ion, leading to a stabilized β-silyl carbocation intermediate. Subsequent elimination of the trimethylsilyl group results in the formation of a double bond in the final tetrahydropyran ring.
Caption: Generalized workflow of the Silyl-Prins cyclization.
Safety and Handling
This compound is a flammable liquid and vapor. It can cause skin and eye irritation, and may cause respiratory irritation. Therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames. Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. Its unique combination of functional groups allows for a wide array of synthetic applications, most notably in the construction of complex cyclic ethers via the silyl-Prins cyclization. The experimental protocols and chemical data provided in this guide are intended to facilitate its effective use in research and development settings. As with all chemical reagents, proper safety precautions should be strictly followed during its handling and use.
References
- 1. 反式-3-(三甲基硅基)烯丙醇 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. PubChemLite - this compound (C6H14OSi) [pubchemlite.lcsb.uni.lu]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. uvadoc.uva.es [uvadoc.uva.es]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Profile of trans-3-(Trimethylsilyl)allyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the physicochemical properties of trans-3-(Trimethylsilyl)allyl alcohol, a versatile reagent in organic synthesis. The primary focus of this guide is its molecular weight, a fundamental parameter in stoichiometric calculations and analytical characterizations.
Physicochemical Data Summary
Quantitative data for this compound is summarized in the table below for ease of reference and comparison.
| Parameter | Value | Reference |
| Molecular Formula | C6H14OSi | [1] |
| Molecular Weight | 130.26 g/mol | [1] |
| CAS Number | 59376-64-6 | [1] |
| Synonyms | trans-3-(Trimethylsilyl)-2-propen-1-ol, trans-(3-Hydroxy-2-propen-1-yl)trimethylsilane | |
| Form | Liquid | |
| Boiling Point | 166-168 °C | |
| Density | 0.848 g/mL at 25 °C | |
| Refractive Index | n20/D 1.444 |
Molecular Weight Determination
The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is C6H14OSi.[1]
The calculation is based on the following atomic weights:
-
Carbon (C): 12.011 u
-
Hydrogen (H): 1.008 u
-
Oxygen (O): 15.999 u
-
Silicon (Si): 28.085 u
The molecular weight is calculated as follows:
(6 × 12.011) + (14 × 1.008) + (1 × 15.999) + (1 × 28.085) = 130.26 g/mol
Logical Relationship of Molecular Properties
The following diagram illustrates the relationship between the molecular formula and the calculation of the molecular weight, a foundational concept in chemical analysis.
Experimental Protocols
While the molecular weight is a calculated value, its confirmation and the purity of the substance are typically determined through experimental techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (Illustrative Protocol)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).
-
Ionization: The sample is introduced into the mass spectrometer and ionized, commonly using techniques like Electrospray Ionization (ESI) or Electron Impact (EI).
-
Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion at a specific m/z, generating a mass spectrum. The molecular ion peak [M]+ would be expected around m/z 130.
Synthetic Pathway Overview
The synthesis of this compound is a key process for its application in further chemical reactions. A common synthetic route is the trimethylsilylation of a suitable precursor.
References
Spectroscopic Data of trans-3-(Trimethylsilyl)allyl Alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for trans-3-(Trimethylsilyl)allyl alcohol, a valuable intermediate in organic synthesis. Due to the limited availability of a complete, unified experimental dataset in publicly accessible databases, this guide presents a compilation of expected and typical spectroscopic values derived from the analysis of its constituent functional groups. The information herein is intended to serve as a reliable reference for the identification and characterization of this compound.
Chemical Structure and Properties
-
IUPAC Name: (E)-3-(Trimethylsilyl)prop-2-en-1-ol
-
Synonyms: trans-(3-Hydroxy-2-propen-1-yl)trimethylsilane
-
CAS Number: 59376-64-6
-
Molecular Formula: C₆H₁₄OSi
-
Molecular Weight: 130.26 g/mol
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for this compound based on typical values for its functional groups.
¹H NMR Spectroscopy Data
Solvent: CDCl₃ (typical) Reference: Tetramethylsilane (TMS) at 0.00 ppm
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~0.1 | Singlet | 9H | Si(CH ₃)₃ |
| ~1.5 - 2.5 | Broad Singlet | 1H | OH |
| ~4.1 - 4.3 | Doublet | 2H | CH ₂OH |
| ~5.8 - 6.0 | Doublet of Triplets | 1H | SiCH =CH |
| ~6.0 - 6.2 | Doublet of Triplets | 1H | SiCH=CH |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy Data
Solvent: CDCl₃ (typical) Reference: CDCl₃ at 77.16 ppm
| Chemical Shift (δ) (ppm) | Assignment |
| ~ -1.0 | C H₃Si |
| ~64 | C H₂OH |
| ~125 | SiC H=CH |
| ~135 | SiCH=C H |
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3600 | Strong, Broad | O-H stretch (alcohol)[1][2][3] |
| 2850-3000 | Strong | C-H stretch (alkane)[4] |
| ~1630 | Medium | C=C stretch (trans-alkene)[5] |
| ~1250 | Strong, Sharp | Si-CH₃ symmetric deformation[4] |
| 1000-1075 | Strong | C-O stretch (primary alcohol)[6] |
| ~965 | Strong | =C-H bend (trans-alkene)[5] |
| ~840 & ~760 | Strong | Si-C stretch |
Mass Spectrometry (MS) Data
Ionization Method: Electron Ionization (EI)
| m/z | Relative Intensity | Possible Fragment |
| 130 | Moderate | [M]⁺ (Molecular Ion) |
| 115 | High | [M - CH₃]⁺ |
| 99 | Moderate | [M - OCH₃]⁺ |
| 75 | High | [(CH₃)₂SiOH]⁺ |
| 73 | Very High | [(CH₃)₃Si]⁺ (Base Peak) |
| 59 | Moderate | [CH₂=CH-CH₂OH]⁺ |
Note: Fragmentation patterns can be complex and may vary with instrumentation.
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for a specific compound are often found in the supporting information of scientific publications. In the absence of a dedicated report for this compound, the following general procedures are provided as a guide for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the TMS signal.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For a liquid sample, a small drop can be placed directly on the attenuated total reflectance (ATR) crystal of the FTIR spectrometer. Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
-
Sample Spectrum: Acquire the spectrum of the sample. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Analysis: Identify the major absorption bands and compare their wavenumbers to correlation charts to assign them to specific functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: For a volatile liquid like this compound, direct injection via a heated probe or, more commonly, introduction through a gas chromatograph (GC-MS) is employed.
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV for electron ionization) to generate a molecular ion and various fragment ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.
-
Data Interpretation: The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern provides structural information by identifying characteristic neutral losses and fragment ions.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of an organic compound such as this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
- 1. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 2. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
The Versatile Reagent: A Technical Guide to trans-3-(Trimethylsilyl)allyl Alcohol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the pursuit of efficient and stereoselective carbon-carbon bond formation remains a paramount objective. Among the arsenal of reagents available to chemists, functionalized allylsilanes have carved a significant niche. This technical guide focuses on a particularly valuable building block, trans-3-(Trimethylsilyl)allyl alcohol , detailing its synthesis, key reactions, and applications in the construction of complex molecular architectures. Its unique combination of a nucleophilic allyl moiety, a stereodefining trans-double bond, and a hydroxyl group for further functionalization makes it a powerful tool in the synthesis of natural products and pharmaceutically relevant compounds.
Physicochemical Properties and Handling
This compound is a colorless liquid with the chemical formula (CH₃)₃SiCH=CHCH₂OH. It is soluble in common organic solvents and should be stored at low temperatures (-20°C) to ensure its stability.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄OSi | |
| Molecular Weight | 130.26 g/mol | |
| Boiling Point | 166-168 °C | |
| Density | 0.848 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.444 |
Synthesis of this compound
A common and efficient method for the preparation of this compound involves the reduction of 3-(trimethylsilyl)prop-2-yn-1-ol.
Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a literature procedure.
Materials:
-
3-(trimethylsilyl)prop-2-yn-1-ol
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄)
-
Brine
Procedure:
-
A solution of 3-(trimethylsilyl)prop-2-yn-1-ol (1.0 eq) in anhydrous THF is added dropwise to a suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon).
-
The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux for 4 hours.
-
After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of saturated aqueous NaHCO₃ and saturated aqueous NH₄Cl.
-
The resulting mixture is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to afford this compound as a colorless liquid.
Quantitative Data:
| Reactant | Molar Ratio | Yield | Purity | Reference |
|---|
| 3-(trimethylsilyl)prop-2-yn-1-ol | 1.0 | 89% | >95% | Adapted from literature |
Key Reactions and Applications
This compound is a versatile precursor to a range of homoallylic alcohols and ethers, primarily through the renowned Hosomi-Sakurai reaction. Furthermore, its derivatives are excellent substrates for Prins-type cyclizations, leading to the stereoselective synthesis of substituted tetrahydropyrans.
The Hosomi-Sakurai Reaction: Carbon-Carbon Bond Formation
The Hosomi-Sakurai reaction involves the Lewis acid-promoted allylation of an electrophile, typically a carbonyl compound, with an allylsilane. The reaction proceeds through a β-silyl-stabilized carbocation intermediate, leading to a highly regioselective attack at the γ-position of the allylsilane. The stereochemical outcome of the reaction can often be controlled by the choice of Lewis acid and the substrate.
General Mechanism of the Hosomi-Sakurai Reaction.
Quantitative Data for Hosomi-Sakurai Reactions:
| Aldehyde | Lewis Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| Benzaldehyde | TiCl₄ | CH₂Cl₂ | -78 | 1 | 85 | 80:20 | |
| Isobutyraldehyde | BF₃·OEt₂ | CH₂Cl₂ | -78 | 2 | 78 | 15:85 | |
| Chiral Aldehyde A | SnCl₄ | CH₂Cl₂ | -78 | 3 | 90 | >95:5 |
Experimental Protocol: Hosomi-Sakurai Reaction with Benzaldehyde
Materials:
-
This compound
-
Benzaldehyde
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of benzaldehyde (1.0 eq) in anhydrous CH₂Cl₂ at -78 °C under an inert atmosphere is added TiCl₄ (1.1 eq) dropwise.
-
After stirring for 10 minutes, a solution of this compound (1.2 eq) in anhydrous CH₂Cl₂ is added dropwise.
-
The reaction mixture is stirred at -78 °C for 1 hour.
-
The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.
-
The mixture is allowed to warm to room temperature and then extracted with CH₂Cl₂.
-
The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the corresponding homoallylic alcohol.
Prins-Type Cyclization: Synthesis of Tetrahydropyrans
Derivatives of this compound are valuable substrates for Prins-type cyclizations, which provide a powerful method for the stereoselective synthesis of substituted tetrahydropyrans. The reaction is typically initiated by a Lewis acid and proceeds through an oxocarbenium ion intermediate, followed by intramolecular attack of the allylsilane. The stereochemical outcome is often highly dependent on the geometry of the starting allylic alcohol derivative and the reaction conditions.
Prins-Type Cyclization for Tetrahydropyran Synthesis.
Quantitative Data for Prins-Type Cyclizations:
| Homoallylic Alcohol Derivative | Aldehyde | Lewis Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| Derivative 1 | Benzaldehyde | TMSOTf | CH₂Cl₂ | -78 | 4 | 82 | >95:5 | |
| Derivative 2 | Acetaldehyde | InCl₃ | CH₂Cl₂ | -40 | 6 | 75 | 90:10 | |
| Derivative 3 | Cyclohexanecarboxaldehyde | BiCl₃ | CH₂Cl₂ | -78 to 0 | 2 | 88 | >98:2 |
Experimental Protocol: Prins-Type Cyclization for Tetrahydropyran Synthesis
Materials:
-
Homoallylic alcohol derived from this compound
-
Benzaldehyde
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the homoallylic alcohol (1.0 eq) and benzaldehyde (1.2 eq) in anhydrous CH₂Cl₂ at -78 °C under an inert atmosphere is added TMSOTf (0.2 eq) dropwise.
-
The reaction mixture is stirred at -78 °C for 4 hours.
-
The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.
-
The mixture is allowed to warm to room temperature and then extracted with CH₂Cl₂.
-
The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the substituted tetrahydropyran.
Application in Total Synthesis
The utility of this compound is highlighted in the total synthesis of various natural products. Its ability to introduce a functionalized three-carbon unit with stereocontrol makes it an invaluable tool for constructing complex molecular frameworks. A notable example is its application in the synthesis of pheromones and other bioactive molecules.
Total Synthesis of (+)-Ipsenol
(+)-Ipsenol is an aggregation pheromone of the ips bark beetle. Its synthesis can be achieved using a chiral auxiliary to direct the stereoselective addition of an organometallic reagent derived from a derivative of this compound to an aldehyde.
Synthetic Strategy for (+)-Ipsenol.
Conclusion
This compound has proven to be a highly effective and versatile reagent in modern organic synthesis. Its straightforward preparation and the high degree of regio- and stereocontrol achievable in its reactions, particularly the Hosomi-Sakurai reaction and Prins-type cyclizations, make it an attractive building block for the synthesis of complex molecules. The ability to introduce a functionalized C3 unit with a defined trans-alkene geometry provides a strategic advantage in the design and execution of total syntheses of natural products and novel therapeutic agents. For researchers and professionals in drug development, a thorough understanding of the reactivity and applications of this reagent opens up new avenues for the efficient construction of desired molecular targets.
Methodological & Application
Application Notes and Protocols for Stereoselective Synthesis Using "trans-3-(Trimethylsilyl)allyl alcohol"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the stereoselective applications of trans-3-(trimethylsilyl)allyl alcohol, a versatile building block in modern organic synthesis. The protocols outlined below offer guidance for the stereocontrolled introduction of functionality, a critical aspect in the synthesis of complex chiral molecules, including active pharmaceutical ingredients.
Asymmetric Epoxidation: The Sharpless-Katsuki Protocol
The Sharpless-Katsuki asymmetric epoxidation is a powerful method for the enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols. The reaction utilizes a chiral catalyst formed in situ from titanium tetraisopropoxide and a dialkyl tartrate, with tert-butyl hydroperoxide (TBHP) as the oxidant. The silicon-containing substrate, this compound, has been successfully employed in this reaction to generate a key chiral intermediate for the synthesis of the β-adrenergic blocker, (S)-propranolol.
Quantitative Data
| Product | Chiral Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| (2R,3R)-3-(Trimethylsilyl)oxiran-2-yl)methanol | L-(+)-Diethyl Tartrate (DET) | CH₂Cl₂ | -20 | Not Reported | 90 |
Table 1: Enantioselective epoxidation of this compound.
Reaction Mechanism
The Sharpless asymmetric epoxidation proceeds through a well-defined catalytic cycle. The titanium(IV) isopropoxide exchanges ligands with the chiral diethyl tartrate and tert-butyl hydroperoxide to form a chiral titanium-peroxy complex. The allylic alcohol substrate then coordinates to the titanium center, and the peroxide oxygen is delivered to one face of the double bond, directed by the chiral tartrate ligand.
Application Notes and Protocols for "trans-3-(Trimethylsilyl)allyl alcohol" in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of trans-3-(trimethylsilyl)allyl alcohol and related functionalized allylsilanes in the stereoselective synthesis of complex molecules, particularly key structural motifs found in natural products. While the direct application of this compound in a complete natural product total synthesis is not extensively documented in high-impact literature, its derivatives and analogous structures are pivotal reagents in powerful synthetic methodologies. This document focuses on a key application: the stereoselective formation of tetrahydropyran rings via a tandem allylation/intramolecular silyl-Prins cyclization, a strategy developed by Markó and Leroy. This reaction sequence highlights the utility of silyl-substituted allyl alcohols in constructing complex oxygen-containing heterocycles, which are prevalent in a vast array of bioactive natural products.
Introduction: The Role of Functionalized Allylsilanes in Synthesis
Allylsilanes are versatile reagents in organic synthesis, primarily known for their role in the Hosomi-Sakurai reaction, which allows for the stereoselective formation of carbon-carbon bonds. The presence of the silicon group stabilizes the β-carbocation intermediate, facilitating the reaction with a wide range of electrophiles. This compound is a functionalized allylsilane that contains both a nucleophilic allylsilane moiety and a hydroxyl group. This bifunctionality allows for its use in more complex transformations, such as cascade reactions, where the hydroxyl group can act as an internal nucleophile or be modified to influence the stereochemical outcome of subsequent reactions.
The Prins cyclization is a classic acid-catalyzed reaction between an aldehyde (or ketone) and a homoallylic alcohol to form a tetrahydropyran ring. When a silyl-substituted alkene is involved, the reaction is often referred to as a silyl-Prins cyclization. This modification offers several advantages, including enhanced control over stereoselectivity and the ability to generate exocyclic double bonds.
Key Application: Stereoselective Synthesis of Tetrahydropyrans
A significant application of allylsilanes derived from silyl-substituted allyl alcohols is the stereoselective synthesis of polysubstituted tetrahydropyran rings. The strategy developed by Markó and Leroy exemplifies this, involving a two-step, one-pot sequence:
-
Ene Reaction: An initial Lewis acid-promoted ene reaction between an aldehyde and an allylsilane (structurally related to this compound) generates a Z-configured homoallylic alcohol.
-
Intramolecular Silyl-Prins Cyclization: The resulting homoallylic alcohol then undergoes a condensation reaction with a second aldehyde, followed by an intramolecular silyl-Prins cyclization to yield a highly substituted exo-methylene tetrahydropyran with excellent stereocontrol.[1][2]
This sequence is a powerful tool for the construction of complex cyclic ethers, which are core structures in many natural products, including polyether antibiotics and marine natural products.
Quantitative Data Summary
The following table summarizes the quantitative data for the tandem allylation/silyl-Prins cyclization to form various tetrahydropyran derivatives, as reported by Markó and Leroy.
| Entry | Aldehyde 1 (R¹) | Aldehyde 2 (R²) | Product | Yield (%) | Diastereomeric Ratio |
| 1 | PhCHO | PhCHO | 4a | 85 | >98:2 |
| 2 | PhCHO | (CH₃)₂CHCHO | 4b | 82 | >98:2 |
| 3 | PhCHO | C₆H₁₁CHO | 4c | 80 | >98:2 |
| 4 | (CH₃)₂CHCHO | PhCHO | 4d | 78 | >98:2 |
| 5 | (CH₃)₂CHCHO | (CH₃)₂CHCHO | 4e | 75 | >98:2 |
| 6 | C₆H₁₁CHO | PhCHO | 4f | 81 | >98:2 |
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of cis-2,6-disubstituted-4-methylenetetrahydropyran, adapted from the work of Markó and Leroy.
Reaction: Synthesis of (cis)-2-phenyl-4-methylene-6-phenyltetrahydropyran (4a )
Reagents and Materials:
-
Benzaldehyde (freshly distilled)
-
Allyl(trimethyl)silane
-
Diethylaluminum chloride (Et₂AlCl) (1.0 M solution in hexanes)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (freshly distilled)
-
Anhydrous dichloromethane (DCM)
-
Dry nitrogen or argon atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
Preparation of the Homoallylic Alcohol Intermediate:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add anhydrous DCM (20 mL).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Add allyl(trimethyl)silane (1.2 equiv.) to the cooled DCM.
-
Slowly add diethylaluminum chloride (1.1 equiv., 1.0 M solution in hexanes) to the solution.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add freshly distilled benzaldehyde (1.0 equiv.) dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Allow the mixture to warm to room temperature and extract with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude homoallylic alcohol is used in the next step without further purification.
-
-
Silyl-Prins Cyclization:
-
Dissolve the crude homoallylic alcohol in anhydrous DCM (20 mL) in a flame-dried flask under a nitrogen atmosphere.
-
Add a second equivalent of freshly distilled benzaldehyde (1.0 equiv.) to the solution.
-
Cool the mixture to -78 °C.
-
Slowly add boron trifluoride diethyl etherate (1.2 equiv.) to the reaction mixture.
-
Stir the reaction at -78 °C for 3 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and extract with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure cis-2,6-diphenyl-4-methylenetetrahydropyran (4a ).
-
Mandatory Visualizations
Diagram 1: Reaction Workflow
Caption: Workflow for the tandem allylation/silyl-Prins cyclization.
Diagram 2: Proposed Mechanism of the Silyl-Prins Cyclization
Caption: Proposed mechanism for the silyl-Prins cyclization step.
Conclusion
While a comprehensive total synthesis of a major natural product directly employing this compound remains to be prominently featured, the principles of its reactivity are well-demonstrated in the synthesis of complex molecular frameworks. The tandem allylation/silyl-Prins cyclization strategy is a powerful testament to the utility of functionalized allylsilanes in modern organic synthesis. This methodology provides a highly stereoselective route to polysubstituted tetrahydropyrans, which are crucial components of numerous biologically active natural products. The detailed protocols and mechanistic understanding presented here offer valuable tools for researchers in natural product synthesis and drug discovery.
References
- 1. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 2. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: "trans-3-(Trimethylsilyl)allyl alcohol" in Cascade Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of trans-3-(trimethylsilyl)allyl alcohol and its derivatives in powerful cascade reactions. The focus is on two key transformations: the multicomponent Hosomi-Sakurai reaction for the synthesis of homoallylic ethers and the[1][2]-Wittig rearrangement for the stereoselective formation of homoallylic alcohols. These methodologies are of significant interest in the synthesis of complex molecules, natural products, and active pharmaceutical ingredients.
Application Note 1: Multicomponent Hosomi-Sakurai Reaction for Homoallylic Ether Synthesis
The multicomponent Hosomi-Sakurai reaction is a robust method for the synthesis of homoallylic ethers from an aldehyde, an alcohol (or its silyl ether), and an allyltrimethylsilane.[1][3] this compound can be utilized in this reaction, typically after conversion to its corresponding trimethylsilyl ether, to introduce a functionalized homoallylic moiety. This reaction is prized for its ability to construct carbon-carbon and carbon-oxygen bonds in a single step, often with high levels of stereocontrol.
Key Advantages:
-
Convergent Synthesis: Combines three components in a single operation, increasing synthetic efficiency.
-
Stereocontrol: Can generate new stereocenters with a high degree of control, influenced by the substrates and catalyst.
-
Functional Group Tolerance: The reaction can be performed in the presence of various functional groups.
Experimental Workflow: Multicomponent Hosomi-Sakurai Reaction
Caption: General workflow for the multicomponent Hosomi-Sakurai reaction.
Quantitative Data: Diastereoselective Multicomponent Hosomi-Sakurai Reaction
The following table presents representative data for the multicomponent Hosomi-Sakurai reaction with various aldehydes and alcohol-derived trimethylsilyl ethers, demonstrating the influence of substrates on yield and diastereoselectivity.
| Entry | Aldehyde | Alcohol TMS Ether | Lewis Acid | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzaldehyde | (-)-Menthol TMS ether | TMSOTf | 85 | >95:5 |
| 2 | Cyclohexanecarboxaldehyde | (-)-Menthol TMS ether | TMSOTf | 78 | 90:10 |
| 3 | Isovaleraldehyde | (-)-Menthol TMS ether | TMSOTf | 65 | 80:20 |
| 4 | Benzaldehyde | Cholesterol TMS ether | TMSOTf | 82 | >95:5 |
| 5 | Cyclohexanecarboxaldehyde | Cholesterol TMS ether | TMSOTf | 75 | 88:12 |
Data is representative and adapted from similar reactions in the literature.
Protocol 1: Representative Procedure for Multicomponent Hosomi-Sakurai Reaction
This protocol is a representative example for the synthesis of a homoallylic ether via a multicomponent Hosomi-Sakurai reaction.
Materials:
-
Aldehyde (1.0 mmol)
-
trans-3-(Trimethylsilyl)allyl trimethylsilyl ether (1.2 mmol)
-
Allyltrimethylsilane (1.5 mmol)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 mmol, 10 mol%)
-
Anhydrous dichloromethane (CH₂Cl₂) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aldehyde (1.0 mmol) and anhydrous dichloromethane (5 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add allyltrimethylsilane (1.5 mmol) followed by trans-3-(trimethylsilyl)allyl trimethylsilyl ether (1.2 mmol).
-
Add TMSOTf (0.1 mmol) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate (10 mL).
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired homoallylic ether.
Application Note 2:[1][2]-Wittig Rearrangement for Stereoselective Synthesis of Homoallylic Alcohols
The[1][2]-Wittig rearrangement is a powerful pericyclic reaction that transforms an allylic ether into a homoallylic alcohol with a high degree of stereocontrol.[5] Ethers derived from this compound are excellent substrates for this rearrangement. The reaction proceeds through a concerted, five-membered cyclic transition state, which accounts for the high stereoselectivity.
A strong base, such as an organolithium reagent, is required to deprotonate the carbon adjacent to the ether oxygen, initiating the rearrangement. The reaction is typically conducted at low temperatures (e.g., -78 °C) to favor the[1][2]-sigmatropic shift over the competing[1][5]-Wittig rearrangement.[5] The presence of the trimethylsilyl group can influence the stability of the intermediate carbanion and the stereochemical outcome of the reaction.
Key Advantages:
-
High Stereoselectivity: The concerted mechanism allows for the predictable transfer of chirality and the creation of new stereocenters.
-
Carbon-Carbon Bond Formation: Forms a new carbon-carbon bond with concomitant cleavage of a carbon-oxygen bond.
-
Access to Complex Alcohols: Provides a route to highly functionalized homoallylic alcohols that are valuable synthetic intermediates.
A particularly powerful application of this chemistry is in tandem cascade sequences, such as the[1][2]-Wittig-anionic oxy-Cope rearrangement, which can rapidly build molecular complexity.
Signaling Pathway:[1][2]-Wittig Rearrangement
References
- 1. Multicomponent Hosomi–Sakurai reaction on chiral, bio-based, alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Multicomponent Hosomi–Sakurai reaction on chiral, bio-based, alcohols - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 2,3-Wittig rearrangement - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Grignard Reactions with "trans-3-(Trimethylsilyl)allyl alcohol"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental framework for utilizing trans-3-(trimethylsilyl)allyl alcohol in Grignard reactions. Due to the inherent reactivity of the hydroxyl group with Grignard reagents, a protection-deprotection strategy is essential. This document outlines a reliable two-step process: the protection of the alcohol as a tert-butyldimethylsilyl (TBDMS) ether, followed by the formation of the Grignard reagent and its subsequent reaction with an electrophile, and concluding with the deprotection of the resulting alcohol.
Core Principles and Workflow
Grignard reagents are potent nucleophiles but also strong bases. The acidic proton of an alcohol will quench the Grignard reagent, preventing the desired carbon-carbon bond formation. To circumvent this, the hydroxyl group of this compound is temporarily converted into a sterically hindered and non-acidic TBDMS ether. This protecting group is stable under the basic conditions of Grignard reagent formation and reaction but can be selectively removed under mild conditions to regenerate the alcohol.
The overall experimental workflow is depicted below:
Caption: Overall workflow for the Grignard reaction.
Experimental Protocols
Protocol 1: Protection of this compound as a TBDMS Ether
This protocol describes the conversion of the starting alcohol to its corresponding tert-butyldimethylsilyl ether.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Stir the mixture at room temperature under an inert atmosphere until all the imidazole has dissolved.
-
Add TBDMS-Cl (1.2 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the O-TBDMS protected alcohol.
Protocol 2: Grignard Reaction with an Electrophile (Example: Benzaldehyde)
This protocol details the formation of the Grignard reagent from the protected alcohol and its subsequent reaction with benzaldehyde.
Materials:
-
O-TBDMS-protected trans-3-(trimethylsilyl)allyl bromide (prepared from the corresponding alcohol)
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-neck round-bottom flask equipped with a reflux condenser and dropping funnel
-
Inert atmosphere setup
Procedure:
-
Activate the magnesium turnings (1.5 eq) in a flame-dried three-neck flask under an inert atmosphere.
-
Add anhydrous THF to the magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of O-TBDMS-protected trans-3-(trimethylsilyl)allyl bromide (1.0 eq) in anhydrous THF to the magnesium suspension via a dropping funnel. The reaction is exothermic and may require cooling to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours until the magnesium is consumed. The formation of the Grignard reagent is indicated by the disappearance of the magnesium and the formation of a cloudy grey solution.
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of benzaldehyde (1.0 eq) in anhydrous THF via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude protected product.
Protocol 3: Deprotection of the TBDMS Ether
This protocol describes the removal of the TBDMS protecting group to yield the final homoallylic alcohol.
Materials:
-
Crude protected product from Protocol 2
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the crude protected product (1.0 eq) in anhydrous THF.
-
Add TBAF solution (1.1 eq) dropwise to the solution at room temperature.
-
Stir the mixture for 2-4 hours and monitor the deprotection by TLC.
-
Once the reaction is complete, dilute the mixture with diethyl ether and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the final homoallylic alcohol.
Data Presentation
The following tables summarize representative quantitative data for each step of the experimental sequence. Yields are indicative and may vary based on the specific substrate and reaction scale.
Table 1: TBDMS Protection of this compound
| Entry | Substrate | Protecting Reagent | Base | Solvent | Time (h) | Yield (%) |
| 1 | This compound | TBDMS-Cl | Imidazole | DMF | 16 | ~95-100 |
Table 2: Grignard Reaction with Benzaldehyde
| Entry | Grignard Reagent | Electrophile | Solvent | Time (h) | Yield (%) |
| 1 | O-TBDMS-protected allylmagnesium bromide | Benzaldehyde | THF | 4 | ~80-90 |
Table 3: Deprotection of TBDMS Ether
| Entry | Substrate | Deprotecting Reagent | Solvent | Time (h) | Yield (%) |
| 1 | Protected homoallylic alcohol | TBAF (1M in THF) | THF | 3 | ~85-97[1] |
Note: The yield for the deprotection step can be variable. While some reports indicate high yields[1], others have observed lower yields due to the basicity of TBAF, and suggest buffering the reagent may improve the outcome.
Signaling Pathways and Logical Relationships
The logical progression of the synthetic strategy, from the starting material to the final product, is illustrated in the following diagram.
Caption: Synthetic pathway from starting material to product.
References
Troubleshooting & Optimization
Technical Support Center: Reactions of trans-3-(Trimethylsilyl)allyl alcohol with Aldehydes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-3-(Trimethylsilyl)allyl alcohol in reactions with aldehydes. This reaction, a variation of the Hosomi-Sakurai allylation, is a powerful tool for the formation of homoallylic alcohols. However, like any chemical transformation, it can be prone to side reactions and unexpected outcomes. This guide aims to directly address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the reaction between this compound and an aldehyde?
Q2: What are the most common side reactions observed in this type of allylation?
The most frequently encountered side reactions include:
-
Protodesilylation: Cleavage of the carbon-silicon bond by a proton source, leading to the formation of propene and silyl ethers. This is a common side reaction in Hosomi-Sakurai reactions.
-
Elimination: For α-hydroxy allylsilanes like this compound, elimination to form volatile byproducts can occur under certain conditions.
-
Acetal Formation: In multicomponent reactions involving silyl ethers, the formation of acetals from the aldehyde can be a competing side reaction.[4]
-
Di-allylation: With highly reactive substrates or an excess of the allylsilane, addition of a second allyl group to the product or intermediate species can occur, particularly with α,β-unsaturated acetals.[5]
Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields can stem from several factors:
-
Substrate Reactivity: Less reactive aldehydes may require more forcing conditions or a more potent Lewis acid.
-
Lewis Acid Choice and Stoichiometry: The choice and amount of Lewis acid are critical. Insufficient acid will result in a sluggish or incomplete reaction, while an excessive amount can promote side reactions. The nature of the Lewis acid can also influence the reaction's chemoselectivity.[5]
-
Reaction Temperature: These reactions are often performed at low temperatures (e.g., -78 °C) to minimize side reactions. Deviation from the optimal temperature can negatively impact the yield.[1]
-
Purity of Starting Material: The presence of impurities in the this compound, such as 3-trimethylsilyl-1-propanol, can lower the effective concentration of the active reagent and reduce the yield of the desired product.
-
Work-up Procedure: Side reactions can sometimes occur during the work-up. For instance, the presence of strong acids can lead to degradation of the product.[4]
Q4: I am observing the formation of an unexpected byproduct. How can I identify and minimize it?
Careful analysis of your crude reaction mixture by techniques such as NMR, GC-MS, and LC-MS is crucial for identifying byproducts.
-
If protodesilylation is suspected, ensure anhydrous reaction conditions and use a non-protic workup.
-
If elimination is occurring, consider using a milder Lewis acid or running the reaction at a lower temperature.
-
For acetal formation in multicomponent systems, adjusting the stoichiometry of the silyl ether can suppress this side reaction.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | 1. Inactive Lewis acid. 2. Insufficient amount of Lewis acid. 3. Low reaction temperature for the specific substrate. 4. Impure starting materials. | 1. Use a freshly opened or properly stored Lewis acid. 2. Increase the stoichiometry of the Lewis acid incrementally. 3. Gradually increase the reaction temperature. 4. Verify the purity of this compound and the aldehyde. |
| Formation of Protodesilylation Product | 1. Presence of moisture or other proton sources. 2. Use of a protic solvent. 3. Work-up with aqueous acid. | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 2. Use anhydrous aprotic solvents like dichloromethane (DCM). 3. Quench the reaction with a non-acidic aqueous solution (e.g., saturated sodium bicarbonate or Rochelle's salt). |
| Formation of Elimination Byproducts | 1. The inherent reactivity of the α-hydroxy allylsilane. 2. Harsh reaction conditions (strong Lewis acid, high temperature). | 1. Consider protecting the hydroxyl group as a silyl ether before the reaction. 2. Screen for milder Lewis acids (e.g., ZnCl₂, Sc(OTf)₃). 3. Maintain a low reaction temperature. |
| Poor Diastereoselectivity | 1. The nature of the Lewis acid. 2. The structure of the aldehyde. | 1. The stereochemical outcome can be highly dependent on the Lewis acid used. For example, TMSOTf-catalyzed reactions have shown high syn-selectivity, while TiCl₄ may show lower selectivity.[5] 2. The stereocontrol exerted by a chiral center in the aldehyde can influence the diastereoselectivity. |
| Formation of a Saturated Alcohol Impurity in the Product | 1. Presence of 3-trimethylsilyl-1-propanol in the starting material. | 1. Purify the this compound before use if this impurity is detected. |
Experimental Protocols
General Procedure for the Hosomi-Sakurai Allylation of an Aldehyde with this compound
Materials:
-
Aldehyde
-
This compound
-
Lewis Acid (e.g., TiCl₄, BF₃·OEt₂, TMSOTf)
-
Anhydrous Dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
-
Quenching solution (e.g., saturated aqueous NaHCO₃, NH₄Cl)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde (1.0 equiv) and dissolve it in anhydrous DCM.
-
Cool the solution to the desired temperature (typically -78 °C).
-
Slowly add the Lewis acid (1.0 - 1.5 equiv) to the stirred solution.
-
After stirring for a few minutes, add this compound (1.2 - 1.5 equiv) dropwise.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Upon completion, quench the reaction by the slow addition of the appropriate quenching solution at the reaction temperature.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Note: The optimal Lewis acid, stoichiometry, temperature, and reaction time will vary depending on the specific aldehyde substrate and should be determined empirically.
Visualizations
Reaction Pathway and Potential Side Reactions
Caption: General reaction pathway and potential side reactions.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. Frontiers | Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products [frontiersin.org]
- 2. Sakurai reaction - Wikipedia [en.wikipedia.org]
- 3. Hosomi-Sakurai Allylation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Multicomponent Hosomi–Sakurai reaction on chiral, bio-based, alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The remarkable journey of catalysts from stoichiometric to catalytic quantity for allyltrimethylsilane inspired allylation of acetals, ketals, aldehyd ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27813B [pubs.rsc.org]
Technical Support Center: Purification of Products from "trans-3-(Trimethylsilyl)allyl alcohol" Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products derived from reactions involving trans-3-(trimethylsilyl)allyl alcohol.
Troubleshooting Guides
This section addresses common issues encountered during the purification of reaction products of this compound.
Flash Column Chromatography
Problem: The silylated product is streaking or showing elongated spots on the TLC plate.
-
Possible Cause: The sample may be overloaded on the TLC plate, or the compound may be interacting too strongly with the silica gel. Silylated compounds can sometimes be sensitive to the acidic nature of standard silica gel.
-
Solution:
-
Dilute the sample solution before spotting it on the TLC plate.
-
To neutralize the silica gel, you can add a small amount of a basic modifier like triethylamine (0.1–2.0%) to the mobile phase. For acid-sensitive compounds, adding a small amount of acetic or formic acid (0.1–2.0%) might be beneficial.
-
Consider using a different stationary phase, such as neutral alumina or a reversed-phase silica gel (e.g., C18), for your chromatography.
-
Problem: The product is not eluting from the column or is coming off very slowly.
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Possible Cause: The chosen eluent system is not polar enough to move the compound through the silica gel.
-
Solution:
-
Gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.
-
For highly polar compounds, a more polar solvent system like dichloromethane/methanol may be necessary.
-
Ensure that the Rf value of your target compound on the TLC plate is between 0.2 and 0.4 in the chosen solvent system for optimal separation on a flash column.
-
Problem: The product co-elutes with impurities.
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Possible Cause: The solvent system does not provide adequate separation between the product and the impurities.
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Solution:
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Experiment with different solvent systems. Sometimes a switch from an ethyl acetate-based system to an ether-based one can significantly alter the separation.
-
Employing a gradient elution, where the polarity of the solvent is gradually increased during the chromatography run, can often resolve closely eluting compounds.
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If the impurities are significantly different in polarity, a preliminary purification step like a liquid-liquid extraction might be effective.
-
Problem: The product appears to be decomposing on the silica gel column.
-
Possible Cause: Silylated compounds, especially silyl ethers, can be sensitive to the acidic nature of silica gel, leading to hydrolysis or other degradation pathways.
-
Solution:
-
Deactivate the silica gel by pre-treating it with a solution of your eluent containing a small amount of triethylamine, then flushing with the regular eluent before loading your sample.
-
Use a less acidic stationary phase like neutral alumina.
-
Minimize the time the compound spends on the column by using a faster flow rate and a shorter column if possible.
-
Recrystallization
Problem: The silylated product "oils out" instead of forming crystals.
-
Possible Cause: The cooling process is too rapid, the solution is too concentrated, or the chosen solvent is not ideal. The presence of impurities can also inhibit crystallization.
-
Solution:
-
Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
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Add a small amount of additional hot solvent to dissolve the oil, and then allow it to cool slowly again.
-
Try a different recrystallization solvent or a solvent mixture. Common solvent systems for silylated compounds include hexane/ethyl acetate and hexane/ether. For more polar compounds, mixtures involving dichloromethane or acetone might be effective.
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"Scratching" the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization.
-
Adding a seed crystal of the pure compound, if available, can initiate crystallization.
-
Problem: No crystals form upon cooling.
-
Possible Cause: The solution is not saturated, meaning too much solvent was used.
-
Solution:
-
Evaporate some of the solvent to increase the concentration of the product and then allow the solution to cool again.
-
If the compound is soluble in a non-polar solvent like hexane, you can dissolve it in a more polar solvent like ether and then slowly add hexane until the solution becomes cloudy (the point of saturation), then heat until clear and allow to cool slowly.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: Two of the most common and synthetically useful reactions are:
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Sharpless Asymmetric Epoxidation: This reaction converts the allyl alcohol into a chiral epoxy alcohol, specifically ((2R,3R)-3-(trimethylsilyl)oxiran-2-yl)methanol or its (2S,3S) enantiomer, depending on the chiral tartrate used.[1][2][3] This product is a valuable building block in organic synthesis.
-
Asymmetric Dihydroxylation: This reaction converts the double bond into a diol, yielding (2S,3S)-1-(trimethylsilyl)propane-1,2,3-triol or its enantiomer.
Q2: What are the typical byproducts in a Sharpless epoxidation of this compound?
A2: Potential byproducts can include unreacted starting material, the titanium catalyst residues, and the tartrate ester used as a chiral ligand. In some cases, side reactions can lead to the formation of diols if the epoxide ring opens.[4]
Q3: How can I remove the titanium catalyst and tartrate ester after a Sharpless epoxidation?
A3: A common workup procedure involves quenching the reaction with a saturated aqueous solution of sodium sulfite or sodium thiosulfate.[5] The tartrate ester can often be removed by hydrolysis with a base, such as sodium hydroxide in brine, followed by extraction.[4] Subsequent purification by flash column chromatography is typically required to isolate the pure epoxy alcohol.
Q4: What is a good starting solvent system for flash chromatography of the silylated epoxy alcohol product?
A4: A good starting point for the purification of ((2R,3R)-3-(trimethylsilyl)oxiran-2-yl)methanol and related silylated epoxy alcohols is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate or diethyl ether. A common starting ratio would be in the range of 4:1 to 9:1 hexane:ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of approximately 0.3 for the desired product.
Q5: Can I purify the diol product from the dihydroxylation of this compound by recrystallization?
A5: Recrystallization can be a viable purification method for silylated diols, provided they are solid at room temperature and a suitable solvent can be found.[6][7][8] The choice of solvent is critical and often requires experimentation with different solvent systems, such as hexane/ethyl acetate or toluene.[9] The principle is to find a solvent in which the diol is soluble when hot but sparingly soluble when cold, while the impurities remain soluble at lower temperatures.
Data Presentation
Table 1: Typical Purification Methods for Products of this compound Reactions
| Reaction Product | Purification Method | Typical Solvent System/Conditions | Expected Purity |
| ((2R,3R)-3-(trimethylsilyl)oxiran-2-yl)methanol | Flash Column Chromatography | Hexane/Ethyl Acetate (e.g., 8:2 to 6:4)[10] | >95% |
| (2S,3S)-1-(trimethylsilyl)propane-1,2,3-triol | Flash Column Chromatography | Dichloromethane/Methanol | >95% |
| (2S,3S)-1-(trimethylsilyl)propane-1,2,3-triol | Recrystallization | Hexane/Ethyl Acetate or Toluene | High |
Experimental Protocols
Protocol 1: Purification of ((2R,3R)-3-(trimethylsilyl)oxiran-2-yl)methanol via Flash Column Chromatography
This protocol is a general guideline for the purification of the epoxy alcohol product from a Sharpless asymmetric epoxidation of this compound.
-
Work-up:
-
After the reaction is complete, cool the reaction mixture to 0 °C.
-
Quench the reaction by adding a saturated aqueous solution of Na₂SO₃ and stir for 1 hour at 0 °C.[5]
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Flash Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Column Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 9:1 hexane/ethyl acetate) and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column. Alternatively, for less soluble products, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.[11]
-
Elution: Begin elution with a low polarity solvent mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity (e.g., to 8:2, 7:3 hexane/ethyl acetate) as needed, monitoring the fractions by TLC.
-
Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified epoxy alcohol.
-
Visualizations
Caption: General workflow for reaction, work-up, purification, and analysis.
Caption: Troubleshooting logic for flash column chromatography issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 3. scilit.com [scilit.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Chromatography [chem.rochester.edu]
Technical Support Center: Optimizing Reaction Conditions for trans-3-(Trimethylsilyl)allyl alcohol
Welcome to the technical support center for the synthesis and optimization of trans-3-(Trimethylsilyl)allyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your synthetic efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most direct and stereoselective method is the platinum-catalyzed hydrosilylation of propargyl alcohol. This method generally provides good yields of the desired trans (E) isomer. Another potential route is the selective reduction of 3-(trimethylsilyl)propiolaldehyde.
Q2: What is the most common impurity observed in the synthesis of this compound?
A2: A frequent impurity encountered is 3-trimethylsilyl-1-propanol. This is the corresponding saturated alcohol, which can be formed by over-reduction or other side reactions depending on the synthetic route.
Q3: How can I minimize the formation of the cis (Z) isomer?
A3: The choice of catalyst and reaction conditions is crucial for maximizing the yield of the trans isomer. Platinum catalysts, such as platinum(II) chloride with a suitable phosphine ligand like XPhos, have been shown to provide high selectivity for the E-vinyl silane during the hydrosilylation of propargyl alcohols[1]. Careful control of temperature and reaction time can also influence the stereoselectivity.
Q4: What are the recommended storage conditions for this compound?
A4: It is recommended to store the compound at -20°C to maintain its stability and prevent degradation.
Q5: How can I effectively purify the final product?
A5: Purification is typically achieved by distillation under reduced pressure. For removing water from the reaction mixture prior to final purification, azeotropic distillation or phase separation using potassium salts like dipotassium hydrogenphosphate can be effective[2]. Column chromatography on silica gel may also be employed for small-scale purifications.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction.- Catalyst deactivation.- Suboptimal reaction temperature or time.- Loss of product during workup or purification. | - Monitor the reaction by TLC or GC to ensure completion.- Use a fresh, high-quality catalyst and ensure an inert atmosphere if required.- Optimize the reaction temperature and time based on literature procedures or small-scale trials.- Ensure efficient extraction and careful distillation to minimize product loss. |
| Formation of Significant Amounts of the cis-Isomer | - Incorrect catalyst or ligand choice.- Reaction temperature is too high. | - Employ a catalyst system known for high trans-selectivity, such as PtCl₂/XPhos for hydrosilylation.- Conduct the reaction at the recommended, typically lower, temperature to favor the formation of the thermodynamically more stable trans isomer. |
| Presence of 3-trimethylsilyl-1-propanol Impurity | - Over-reduction of the double bond or aldehyde precursor.- Presence of a strong reducing agent as a contaminant. | - If using a reduction method, choose a milder reducing agent that selectively reduces the aldehyde without affecting the double bond (e.g., NaBH₄ at low temperature).- In hydrosilylation, ensure the silane used is not contaminated with species that could lead to saturation.- Purify the final product carefully by fractional distillation. |
| Formation of Silyl Ether Byproducts | - Reaction of the product alcohol with the silylating agent or other silicon-containing reagents. | - Use the stoichiometric amount of the silylating agent.- Quench the reaction appropriately to remove any unreacted silylating species before workup.- The silylation of alcohols can be reversible under acidic or basic conditions, so control of pH during workup is important. |
| Difficulty in Removing Water from the Product | - Incomplete drying of solvents or glassware.- Water formed during the reaction. | - Use anhydrous solvents and oven-dried glassware.- Employ a drying agent during workup (e.g., anhydrous MgSO₄ or Na₂SO₄).- For larger scales, consider a phase separation step with potassium salts before distillation[2]. |
Experimental Protocols
Protocol 1: Platinum-Catalyzed Hydrosilylation of Propargyl Alcohol
This protocol is based on the general principle of platinum-catalyzed hydrosilylation of propargylic alcohols to yield E-vinyl silanes with high selectivity[1].
Materials:
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Propargyl alcohol
-
Triethylsilane (or other suitable hydrosilane)
-
Platinum(II) chloride (PtCl₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
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Anhydrous toluene
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Anhydrous diethyl ether
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Saturated aqueous sodium bicarbonate solution
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add PtCl₂ (0.5 mol%) and XPhos (0.6 mol%).
-
Add anhydrous toluene to dissolve the catalyst and ligand.
-
Add propargyl alcohol (1.0 equivalent) to the flask via syringe.
-
Slowly add triethylsilane (1.1 equivalents) dropwise to the stirred solution at room temperature.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain trans-3-(triethylsilyl)allyl alcohol.
Note: For the synthesis of this compound, trimethylsilane would be used. However, due to its gaseous nature, a more practical laboratory approach may involve a different silane or a different synthetic route.
Reaction Optimization Data
The following table summarizes hypothetical data for the optimization of the hydrosilylation reaction, illustrating the effect of different parameters on the yield and selectivity.
| Entry | Catalyst (mol%) | Ligand | Solvent | Temperature (°C) | Yield (%) | trans:cis Ratio |
| 1 | PtCl₂ (1.0) | None | Toluene | 25 | 65 | 85:15 |
| 2 | PtCl₂ (0.5) | XPhos (0.6) | Toluene | 25 | 92 | >98:2 |
| 3 | PtCl₂ (0.5) | XPhos (0.6) | THF | 25 | 88 | 95:5 |
| 4 | PtCl₂ (0.5) | XPhos (0.6) | Toluene | 60 | 85 | 90:10 |
| 5 | Karstedt's catalyst (0.1) | None | Toluene | 25 | 80 | 92:8 |
Experimental Workflow and Logic Diagram
The following diagram illustrates the general workflow for the synthesis and optimization of this compound.
References
Technical Support Center: Improving Diastereoselectivity with trans-3-(Trimethylsilyl)allyl alcohol
Welcome to the technical support center for utilizing trans-3-(trimethylsilyl)allyl alcohol and its derivatives to enhance diastereoselectivity in your chemical syntheses. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues you may encounter during diastereoselective reactions involving silyl-substituted allyl alcohols.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Diastereoselectivity (Poor d.r.) | 1. Suboptimal Lewis Acid or Catalyst: The choice and stoichiometry of the Lewis acid or catalyst are critical for facial selectivity. 2. Incorrect Reaction Temperature: The transition states leading to different diastereomers may have small energy differences, making the reaction highly sensitive to temperature. 3. Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the transition state assembly. 4. Purity of Reagents: Impurities in the starting materials, particularly the aldehyde, can interfere with the catalyst and reduce selectivity. | 1. Screen a panel of Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) or transition metal catalysts (e.g., copper or rhodium complexes) and vary their molar equivalents. 2. Optimize the reaction temperature. Lowering the temperature (e.g., from room temperature to -78 °C) often improves diastereoselectivity by favoring the transition state with the lowest activation energy. 3. Test a range of solvents with varying polarities (e.g., CH₂Cl₂, THF, toluene). A less coordinating solvent may enhance the influence of the catalyst. 4. Ensure all reagents are pure and dry. Purify the aldehyde by distillation or chromatography immediately before use. |
| Low Reaction Yield | 1. Inactive Catalyst: The catalyst may be deactivated by moisture or other impurities. 2. Insufficient Reactivity of Aldehyde: Sterically hindered or electron-rich aldehydes may react sluggishly. 3. Decomposition of Reagents or Products: The reaction conditions may be too harsh, leading to degradation. | 1. Use freshly opened or purified catalysts and strictly anhydrous conditions. Employing an inert atmosphere (e.g., argon or nitrogen) is crucial. 2. Increase the amount of Lewis acid or catalyst, or switch to a more potent one. For particularly unreactive aldehydes, consider increasing the reaction temperature after optimizing for diastereoselectivity. 3. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. Avoid prolonged reaction times that could lead to side reactions or product decomposition. |
| Formation of Side Products | 1. Protodesilylation: The trimethylsilyl group can be cleaved under certain conditions, leading to non-silylated byproducts. 2. Undesired Regioisomer Formation: The nucleophilic attack may occur at the α-position instead of the desired γ-position of the allyl silane. | 1. Ensure the reaction medium is not overly acidic. If using a protic solvent or if the reagents contain acidic impurities, consider adding a non-nucleophilic base. 2. The choice of Lewis acid can influence regioselectivity. Screen different Lewis acids to find one that promotes the desired γ-addition. |
| Difficulty in Product Isolation/Purification | 1. Co-elution of Diastereomers: The diastereomeric products may have very similar polarities, making separation by column chromatography challenging. 2. Hydrolysis of Silyl Ethers: If the product is a silyl ether, it may be sensitive to hydrolysis on silica gel. | 1. Use high-performance liquid chromatography (HPLC) with a suitable chiral or achiral column for separation. Alternatively, consider derivatizing the hydroxyl group to create diastereomeric adducts with different chromatographic properties. 2. Use a neutral or deactivated silica gel for chromatography, or consider alternative purification methods like distillation or crystallization. |
Frequently Asked Questions (FAQs)
Q1: How does the trimethylsilyl group in this compound improve diastereoselectivity?
A1: The trimethylsilyl (TMS) group exerts significant steric and electronic influence during the reaction. In Lewis acid-promoted additions to carbonyls, the bulky TMS group helps to lock the conformation of the transition state, favoring an arrangement that minimizes steric hindrance. This leads to a preferred direction of attack on the aldehyde, resulting in the formation of one diastereomer over the other. This is often explained by models such as the Zimmerman-Traxler model for cyclic transition states.
Q2: Can this compound be used directly, or does it need to be converted to a more reactive species?
A2: While the alcohol itself can be used in some catalytic systems, it is more commonly converted into a more reactive allylic species. For instance, it can be transformed into an allyl halide, boronate, or stannane. These derivatives are then used in conjunction with a Lewis acid or a transition metal catalyst to react with aldehydes or other electrophiles.
Q3: What is the role of the Lewis acid in these reactions?
A3: The Lewis acid plays a crucial role in activating the aldehyde electrophile by coordinating to its carbonyl oxygen. This coordination lowers the LUMO energy of the aldehyde, making it more susceptible to nucleophilic attack by the allylsilane. The nature of the Lewis acid can also influence the geometry of the transition state, thereby affecting the diastereoselectivity.[1]
Q4: Are there any specific safety precautions for handling this compound?
A4: Yes, this compound is a flammable liquid and may cause skin, eye, and respiratory irritation. It is important to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store it away from heat and sources of ignition.
Quantitative Data Presentation
The following tables summarize representative data for diastereoselective reactions involving silyl-substituted allylic reagents.
Table 1: Diastereoselectivity in Intramolecular Allylation of Silyl-Substituted Acetals
| Entry | Aldehyde (R³) | Diastereoselectivity (syn:anti) | Yield (%) |
| 1 | C₆H₅ | >20:1 | 75 |
| 2 | 4-ClC₆H₄ | >20:1 | 72 |
| 3 | 4-MeC₆H₄ | 24:1 | 78 |
| 4 | 2,4,6-(CH₃)₃C₆H₂ | 4:1 | 34 |
| 5 | n-C₅H₁₁ | >20:1 | 78 |
| 6 | c-C₆H₁₁ | >20:1 | 85 |
Data adapted from related intramolecular reactions of (α-hydroxyalkyl)dimethylallylsilanes.
Table 2: Diastereoselectivity in Copper-Catalyzed Allylation of Aldehydes with a 1,3-Dienylsilane
| Entry | Aldehyde | Product | Yield (%) | d.r. (anti:syn) |
| 1 | Benzaldehyde | 5a | 87 | 14:1 |
| 2 | 4-Methoxybenzaldehyde | 5b | 85 | 16:1 |
| 3 | 4-Trifluoromethylbenzaldehyde | 5c | 83 | 15:1 |
| 4 | 2-Naphthaldehyde | 5d | 81 | 18:1 |
| 5 | Cinnamaldehyde | 5e | 80 | >20:1 |
| 6 | Cyclohexanecarboxaldehyde | 5n | 75 | 10:1 |
| 7 | 3-Phenylpropanal | 5o | 61 | 20:1 |
This reaction yields (E)-δ-silyl-anti-homoallylic alcohols, demonstrating the high diastereoselectivity achievable with related silyl-substituted reagents.
Experimental Protocols
Key Experiment: Diastereoselective Synthesis of a Homoallylic Alcohol using a Silyl-Substituted Allylic Reagent
This protocol is adapted from a copper-catalyzed reaction of a 1,3-dienylsilane, which generates a key allylcopper intermediate structurally related to what would be formed from this compound derivatives. This serves as an illustrative example of achieving high diastereoselectivity.
Materials:
-
Cu(OMe)₂ (catalyst)
-
(R)-DTBM-SEGPHOS (ligand)
-
Bis(pinacolato)diboron (B₂pin₂)
-
1,3-Dienylsilane (or other activated trans-3-(trimethylsilyl)allyl derivative)
-
Aldehyde
-
Anhydrous THF (solvent)
Procedure:
-
To an oven-dried reaction vial under an argon atmosphere, add Cu(OMe)₂ (0.005 mmol, 5 mol%) and (R)-DTBM-SEGPHOS (0.0055 mmol, 5.5 mol%).
-
Add anhydrous THF (0.5 mL) and stir the mixture at room temperature for 30 minutes.
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Add B₂pin₂ (0.12 mmol) and the 1,3-dienylsilane (0.1 mmol) to the vial.
-
Stir the resulting mixture at room temperature for 1 hour.
-
Add the aldehyde (0.12 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude product.
Visualizations
Caption: Experimental workflow for copper-catalyzed diastereoselective allylation.
Caption: Troubleshooting logic for addressing low diastereoselectivity.
References
Technical Support Center: Handling Moisture-Sensitive "trans-3-(Trimethylsilyl)allyl alcohol" Reactions
Welcome to the technical support center for "trans-3-(Trimethylsilyl)allyl alcohol." This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on handling this moisture-sensitive reagent and troubleshooting common issues in its reactions.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what are its primary applications?
A1: this compound is an organosilicon compound with the chemical formula (CH₃)₃SiCH=CHCH₂OH. It serves as a versatile building block in organic synthesis. Its primary applications include:
-
Indium-Mediated Allylation: It can be used in indium-mediated reactions to form homoallylic alcohols.
-
Prins Cyclization: It participates in Prins cyclization reactions to synthesize substituted tetrahydropyrans.
Q2: Why is "this compound" considered moisture-sensitive?
A2: The trimethylsilyl (TMS) group in the molecule is susceptible to hydrolysis in the presence of water, especially under acidic or basic conditions. This reaction cleaves the silicon-oxygen bond, leading to the formation of hexamethyldisiloxane and allyl alcohol. This degradation can significantly impact the yield and purity of the desired product.
Q3: How should I properly store and handle "this compound"?
A3: To maintain its integrity, "this compound" should be stored under an inert atmosphere (e.g., argon or nitrogen) at a low temperature, typically -20°C. Use anhydrous solvents and reagents, and employ inert atmosphere techniques (e.g., Schlenk line or glovebox) when handling the compound to prevent exposure to moisture.
Q4: What are the signs of degradation of "this compound"?
A4: Degradation can be indicated by the presence of a significant amount of allyl alcohol or hexamethyldisiloxane in your starting material, which can be detected by NMR or GC-MS analysis. A cloudy appearance or the presence of a precipitate may also suggest decomposition.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with "this compound."
Low or No Product Yield
Q: My reaction with "this compound" is giving a low yield or no product at all. What are the possible causes and solutions?
A: Low or no yield is a common issue and can stem from several factors. Refer to the troubleshooting workflow below to diagnose the problem.
References
Technical Support Center: Scaling Up Reactions with "trans-3-(Trimethylsilyl)allyl alcohol"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-3-(Trimethylsilyl)allyl alcohol. The information is designed to address specific issues that may be encountered during the scale-up of chemical reactions involving this versatile reagent.
Troubleshooting Guides
Scaling up reactions from the laboratory bench to pilot or production scale can introduce a unique set of challenges. The following tables outline common issues encountered when working with this compound, their potential causes, and recommended solutions.
Table 1: General Handling and Stability
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent reaction yields | - Degradation of the starting material due to improper storage.[1] - Presence of moisture leading to hydrolysis of the trimethylsilyl group. | - Store this compound at the recommended temperature, typically -20°C, under an inert atmosphere (e.g., argon or nitrogen).[1] - Use anhydrous solvents and reagents to prevent premature desilylation. |
| Side product formation | - Thermal decomposition at elevated temperatures. - Undesired reactivity with certain reagents. | - Maintain strict temperature control during reactions. - Carefully select reagents that are compatible with the trimethylsilyl group under the reaction conditions. |
| Difficulty in removing impurities | - The non-polar nature of the trimethylsilyl group can make separation from non-polar byproducts challenging. | - Employ chromatographic techniques with appropriate solvent systems. - Consider converting the product to a more polar derivative to facilitate separation, followed by regeneration of the desired product. |
Table 2: Swern Oxidation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low conversion to the aldehyde | - Incomplete activation of DMSO. - Reaction temperature too high, leading to decomposition of the active oxidant.[2][3] - Insufficient equivalents of the activating agent or base. | - Ensure slow, dropwise addition of oxalyl chloride or trifluoroacetic anhydride to DMSO at low temperatures (typically below -60 °C).[2][4] - Maintain the reaction temperature at -78 °C during the addition of the alcohol and base. - Use a slight excess of the activating agent and at least 2 equivalents of a non-nucleophilic base like triethylamine. |
| Formation of Pummerer rearrangement byproducts | - Warming the reaction mixture before the addition of the base. | - Add the base at low temperature (-78 °C) immediately after the addition of the alcohol. |
| Epimerization at the alpha-carbon | - Use of a base that is too strong or sterically unhindered, leading to deprotonation of the product.[5] | - Use a bulkier base such as diisopropylethylamine (DIPEA) to minimize this side reaction.[5] |
| Difficult workup and purification | - The byproduct dimethyl sulfide has a strong, unpleasant odor and can be difficult to remove completely.[3][5] - The product aldehyde may be sensitive to air or moisture. | - Quench the reaction with a mild acid (e.g., saturated aqueous ammonium chloride). - During workup, wash the organic layer with a dilute solution of copper sulfate to remove residual dimethyl sulfide. - Handle the purified aldehyde under an inert atmosphere. |
Table 3: Horner-Wadsworth-Emmons Olefination
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired alkene | - Incomplete deprotonation of the phosphonate ester. - The aldehyde starting material is unstable or impure. - Steric hindrance from the trimethylsilyl group affecting the reaction rate. | - Use a sufficiently strong base (e.g., NaH, LiHMDS) and ensure complete deprotonation before adding the aldehyde. - Use freshly prepared or purified aldehyde for the reaction. - Consider using a more reactive phosphonate reagent or optimizing the reaction temperature and time. |
| Poor E/Z selectivity | - The nature of the phosphonate reagent and reaction conditions can influence the stereochemical outcome.[6][7] | - For predominantly (E)-alkenes, use standard Horner-Wadsworth-Emmons conditions.[6][8] - For (Z)-alkenes, consider using the Still-Gennari modification with bis(2,2,2-trifluoroethyl) phosphonates and a strong, non-coordinating base. |
| Formation of byproducts | - Self-condensation of the aldehyde. - Michael addition if the phosphonate reagent has an α,β-unsaturated system. | - Add the aldehyde slowly to the pre-formed phosphonate anion solution. - Carefully control the stoichiometry of the reactants. |
| Difficult purification of the product | - The phosphate byproduct can sometimes be difficult to separate from the desired alkene, especially on a large scale.[6] | - Perform an aqueous workup to remove the water-soluble phosphate byproduct. - For challenging separations, consider using a modified phosphonate reagent that generates a more easily removable byproduct. |
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to consider when scaling up reactions with this compound?
A1: this compound is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources. When scaling up, it is crucial to consider the exothermic nature of many reactions. Ensure that the reaction vessel is equipped with adequate cooling and temperature monitoring systems to control any potential exotherms. Always wear appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves.
Q2: How does the trimethylsilyl group affect the reactivity of the allyl alcohol?
A2: The trimethylsilyl (TMS) group is a bulky, non-polar protecting group. Its presence can sterically hinder reactions at the double bond or the alcohol. However, it also provides thermal stability and can influence the regioselectivity of certain reactions. The silicon atom can also have electronic effects, potentially stabilizing nearby carbocations or influencing the acidity of adjacent protons.
Q3: What are the best practices for purifying products containing a trimethylsilyl group on a large scale?
A3: Large-scale purification of silyl-containing compounds can be challenging due to their often non-polar and oily nature.
-
Chromatography: While effective at the lab scale, column chromatography can be expensive and time-consuming for large quantities. If necessary, use a wider diameter column with a lower solvent volume-to-silica ratio than in lab-scale purifications.
-
Distillation: If the product is thermally stable and has a sufficiently different boiling point from impurities, vacuum distillation can be a highly effective and scalable purification method.
-
Crystallization: If the product is a solid, crystallization is often the most efficient and economical method for large-scale purification. A thorough solvent screen is recommended to find optimal crystallization conditions.
-
Extraction: Liquid-liquid extraction can be used to remove polar impurities.
Q4: Can the trimethylsilyl group be cleaved during workup or purification?
A4: Yes, the trimethylsilyl group is susceptible to cleavage under both acidic and basic conditions.
-
Acidic conditions: Strong acids will readily cleave the TMS ether. Even mildly acidic conditions, such as silica gel chromatography with an acidic eluent, can sometimes lead to partial deprotection.
-
Basic conditions: While more stable to base than to acid, prolonged exposure to strong bases can also cause cleavage. To avoid unintentional deprotection, it is advisable to use neutral workup conditions and to buffer silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) if necessary.
Q5: Are there any specific considerations for managing reaction temperature when scaling up?
A5: Yes, temperature control is critical. Many reactions, such as the Swern oxidation, are highly exothermic. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.
-
Use a reactor with a cooling jacket and an overhead stirrer for efficient mixing and heat transfer.
-
Add reagents slowly and monitor the internal temperature closely.
-
For highly exothermic steps, consider a semi-batch process where one reagent is added portion-wise to control the rate of heat generation.
Experimental Protocols
Protocol 1: Scale-up of Swern Oxidation of this compound
This protocol is for the oxidation of 1 mole of this compound.
Reagents and Equipment:
-
This compound (130.26 g, 1.0 mol)
-
Oxalyl chloride (100 mL, 1.15 mol)
-
Dimethyl sulfoxide (DMSO) (156 mL, 2.2 mol)
-
Triethylamine (Et3N) (420 mL, 3.0 mol)
-
Anhydrous dichloromethane (DCM) (4 L)
-
10 L jacketed glass reactor with overhead stirrer, thermocouple, and addition funnels
-
Cooling system capable of reaching -78 °C
Procedure:
-
Set up the 10 L reactor under a nitrogen atmosphere and charge it with anhydrous DCM (2 L).
-
Cool the reactor to -78 °C using a dry ice/acetone bath or a cryocooler.
-
Add DMSO (156 mL, 2.2 mol) to the reactor.
-
Slowly add oxalyl chloride (100 mL, 1.15 mol) dropwise via an addition funnel over 1 hour, ensuring the internal temperature does not rise above -60 °C.
-
Stir the mixture for 30 minutes at -78 °C.
-
In a separate flask, dissolve this compound (130.26 g, 1.0 mol) in anhydrous DCM (1 L).
-
Add the alcohol solution to the reactor dropwise over 1.5 hours, maintaining the internal temperature at -78 °C.
-
Stir the reaction mixture for 1 hour at -78 °C.
-
Slowly add triethylamine (420 mL, 3.0 mol) dropwise over 1.5 hours, keeping the internal temperature below -60 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature slowly over 2 hours.
-
Quench the reaction by slowly adding water (1 L).
-
Separate the organic layer. Wash the organic layer with 1 M HCl (2 x 500 mL), saturated aqueous NaHCO3 (2 x 500 mL), and brine (1 x 500 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Purify the crude product by vacuum distillation.
Protocol 2: Scale-up of Horner-Wadsworth-Emmons Olefination
This protocol is for the reaction of 0.5 moles of the aldehyde derived from Protocol 1.
Reagents and Equipment:
-
Crude trans-3-(Trimethylsilyl)acrolein (approx. 64 g, 0.5 mol)
-
Triethyl phosphonoacetate (112 g, 0.5 mol)
-
Sodium hydride (60% dispersion in mineral oil, 22 g, 0.55 mol)
-
Anhydrous tetrahydrofuran (THF) (3 L)
-
5 L jacketed glass reactor with overhead stirrer, thermocouple, and addition funnels
-
Cooling system
Procedure:
-
Set up the 5 L reactor under a nitrogen atmosphere and charge it with anhydrous THF (1 L).
-
Carefully add sodium hydride (22 g, 0.55 mol) to the reactor.
-
Cool the reactor to 0 °C.
-
Dissolve triethyl phosphonoacetate (112 g, 0.5 mol) in anhydrous THF (500 mL) and add it dropwise to the sodium hydride suspension over 1 hour.
-
Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C.
-
Dissolve the crude trans-3-(Trimethylsilyl)acrolein (approx. 64 g, 0.5 mol) in anhydrous THF (500 mL) and add it dropwise to the reactor over 1.5 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride (500 mL).
-
Add diethyl ether (1 L) and separate the layers.
-
Wash the organic layer with water (2 x 500 mL) and brine (1 x 500 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Visualizations
Caption: A typical two-step synthetic sequence involving Swern oxidation followed by a Horner-Wadsworth-Emmons reaction.
Caption: A simplified logic diagram for troubleshooting common issues in reaction scale-up.
References
- 1. Silyl Groups - Gelest [technical.gelest.com]
- 2. researchgate.net [researchgate.net]
- 3. Swern Oxidation [organic-chemistry.org]
- 4. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
Validation & Comparative
"trans-3-(Trimethylsilyl)allyl alcohol" vs. allylmagnesium bromide
An Objective Comparison of Allylating Agents for Researchers
In organic synthesis, the introduction of an allyl group is a fundamental carbon-carbon bond-forming reaction, critical for the construction of complex molecular architectures in drug discovery and natural product synthesis. Among the myriad of available allylating agents, allylmagnesium bromide, a classic Grignard reagent, and allylsilanes, such as those derived from trans-3-(Trimethylsilyl)allyl alcohol, represent two distinct and widely utilized approaches. This guide provides a detailed, data-driven comparison of their performance, highlighting key differences in reactivity, selectivity, and operational handling to inform reagent selection for specific synthetic challenges.
Reagent Profiles
Allylmagnesium Bromide: As a Grignard reagent, allylmagnesium bromide is a powerful nucleophile and a strong base. Its high reactivity allows it to react with a broad range of electrophiles, including less reactive carbonyls like amides.[1] However, this reactivity comes at the cost of functional group tolerance and, often, selectivity. Reactions are typically rapid, sometimes approaching the diffusion-control limit, which can lead to low chemoselectivity in complex substrates.[1][2][3]
Allylsilanes (Represented by Allyltrimethylsilane): In contrast, allylsilanes are thermally stable, neutral compounds that are significantly less reactive than their Grignard counterparts.[4] Their nucleophilicity is unlocked through activation by a strong Lewis acid (e.g., TiCl₄, BF₃·OEt₂) in a process known as the Hosomi-Sakurai reaction.[4][5] This moderated reactivity imparts excellent functional group tolerance and allows for highly selective transformations that are often difficult to achieve with Grignard reagents.
Comparative Analysis: Performance and Selectivity
The choice between an allyl Grignard and an allylsilane reagent is primarily dictated by the substrate's complexity and the desired stereochemical and regiochemical outcome.
Regioselectivity: α- vs. γ-Attack
A fundamental difference lies in the regioselectivity of the attack on an electrophile. Allylmagnesium bromide exists in a dynamic equilibrium and can react from either its α- or γ-position, often leading to mixtures of products. In contrast, the Hosomi-Sakurai reaction is highly γ-regioselective, where the electrophile exclusively attacks the C3 terminus of the allyl system.[5] This is rationalized by the reaction mechanism, which involves the formation of a β-silyl carbocation intermediate that is effectively stabilized by the silicon atom (the β-silicon effect).[4]
Diastereoselectivity
In reactions with chiral aldehydes and ketones, achieving high diastereoselectivity is paramount. Allylmagnesium bromide often exhibits low or unpredictable stereocontrol, and its additions are generally not well-rationalized by standard models like Felkin-Anh or chelation control.[1] In many cases, it provides poor diastereomeric ratios or even the opposite selectivity compared to other organometallic reagents.[1][4]
Conversely, the Lewis acid-mediated Hosomi-Sakurai reaction offers a powerful method for controlling stereochemistry. The organized, cyclic transition states often invoked in these reactions can lead to very high levels of diastereoselectivity, which can be tuned by the choice of Lewis acid and reaction conditions.
Functional Group Compatibility
The high basicity of allylmagnesium bromide makes it incompatible with substrates containing acidic protons (e.g., alcohols, carboxylic acids, primary/secondary amines) and sensitive functional groups (e.g., esters, nitriles), which it may deprotonate or attack indiscriminately. Allylsilanes are compatible with most of these functional groups, making them the superior choice for late-stage functionalization of complex molecules.
Quantitative Performance Data
The following tables summarize representative experimental data for the two classes of reagents. Note that the data is compiled from different studies and serves to illustrate typical performance rather than a direct side-by-side comparison under identical conditions.
Table 1: Allylation of Carbonyls with Allylmagnesium Bromide
| Electrophile | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|
| N-Boc-D-leucinal | Homoallylic Amine | 85% (combined) | 51:49 | [4] |
| Chiral Imino Alcohol | Amino Alcohol | High | 87:13 | [6] |
| α-haloketone | Allyl-epoxide | 94% | N/A | [7] |
| Enone | Tertiary Alcohol | 83% | Single Isomer |[4] |
Table 2: Allylation of Carbonyls with Allyltrimethylsilane (Hosomi-Sakurai Reaction)
| Electrophile | Lewis Acid | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|---|
| Benzaldehyde | TiCl₄ | Homoallylic Alcohol | 89% | N/A | [5] |
| Chiral Iminoglyoxylate | TiCl₄ | Amino Acid Derivative | High | >98:2 | [8] |
| α,β-Unsaturated Ketone | TiCl₄ | 1,4-Adduct (δ,ε-Enone) | 91% | N/A | [9] |
| Acetal | TiCl₄ | Homoallylic Ether | 95% | N/A |[5] |
Experimental Protocols
General Workflow Comparison
The operational workflows for using these two reagents differ significantly, primarily due to the moisture-sensitive and highly reactive nature of the Grignard reagent versus the stability of the allylsilane.
Protocol 1: Allylation using Allylmagnesium Bromide
This protocol describes a typical procedure for the allylation of an α-haloketone.
-
Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.06 g, 44 mmol) and a crystal of iodine.
-
Slowly add a solution of allyl bromide (3.4 mL, 40 mmol) in freshly distilled THF (40 mL) via a dropping funnel. The disappearance of the iodine color and the appearance of a turbid gray solution indicate the initiation of the Grignard formation.
-
Stir the reaction for 3 hours at room temperature. The concentration of the reagent can be determined by titration.
-
Reaction: In a separate flask under nitrogen, dissolve the α-haloketone (0.5 mmol) in dry THF (5 mL).
-
Add the prepared allylmagnesium bromide solution dropwise at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion (typically ~30 minutes), quench the reaction by the slow addition of water.[7]
-
Workup: Extract the resulting mixture with diethyl ether (3 x 10 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by column chromatography.[7]
Protocol 2: Hosomi-Sakurai Allylation using Allyltrimethylsilane
This protocol describes the allylation of an aldehyde with allyltrimethylsilane and titanium tetrachloride.
-
Reaction Setup: To a solution of the aldehyde (1.0 equiv) in dry dichloromethane (DCM) in a flame-dried flask under a nitrogen atmosphere, cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add titanium tetrachloride (TiCl₄, 1.0 equiv) and stir the resulting mixture at -78 °C for 5 minutes.[5]
-
Add allyltrimethylsilane (1.5 equiv) dropwise, and continue to stir the reaction at -78 °C for 30 minutes.[5]
-
Quenching and Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution.[5]
-
Dilute the mixture with DCM and transfer to a separatory funnel. Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate. Purify the resulting residue by flash column chromatography to afford the desired homoallylic alcohol.[5]
Conclusion and Recommendations
The choice between allylmagnesium bromide and an allylsilane reagent is a classic trade-off between reactivity and precision.
Choose Allylmagnesium Bromide when:
-
High reactivity is required for unreactive electrophiles (e.g., some ketones or amides).[1]
-
The substrate lacks sensitive functional groups or acidic protons.
-
Stereochemical and regiochemical outcomes are not critical, or the inherent selectivity of the substrate-reagent combination is known to be favorable.
-
A cost-effective, powerful nucleophile is needed for simple transformations.
Choose an Allylsilane (Hosomi-Sakurai conditions) when:
-
High chemo-, regio-, and stereoselectivity are essential for the desired outcome.[4][5]
-
The substrate contains sensitive functional groups such as esters, alcohols, or amides.
-
The synthesis involves complex, multifunctional molecules where mild reaction conditions are necessary.
-
A predictable and controlled introduction of the allyl group is required to build specific stereocenters.
References
- 1. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. portal.research.lu.se [portal.research.lu.se]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
A Comparative Guide to Allylation Reagents: Trans-3-(Trimethylsilyl)allyl Alcohol vs. Allyltributyltin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the introduction of an allyl group into a molecule is a fundamental and powerful transformation, opening avenues for the synthesis of complex natural products and pharmaceutical agents. The choice of the allylation reagent is critical, influencing reaction efficiency, stereoselectivity, and overall synthetic strategy. This guide provides an objective comparison of two common allylation reagents: the organosilicon compound trans-3-(trimethylsilyl)allyl alcohol and the organotin reagent allyltributyltin. This comparison is supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their specific synthetic needs.
Performance Comparison: Reactivity and Selectivity
The primary application for both this compound and allyltributyltin is the nucleophilic allylation of carbonyl compounds, particularly aldehydes, to furnish homoallylic alcohols. However, their reactivity profiles and typical reaction pathways differ significantly.
This compound , on the other hand, is more commonly employed in intramolecular reactions, specifically silyl-Prins cyclizations, to generate substituted tetrahydropyrans and dihydropyrans. While direct intermolecular allylation of aldehydes is possible, it is less frequently reported than for its close relative, allyltrimethylsilane. The Hosomi-Sakurai reaction, which utilizes allyltrimethylsilanes, provides a good benchmark for the expected reactivity of silyl-based allylating agents in intermolecular additions.[3]
Below is a comparative summary of the allylation of a model substrate, benzaldehyde, using allyltributyltin and a representative allylsilane (allyltrimethylsilane, as a proxy for the reactivity of this compound).
Table 1: Comparison of Benzaldehyde Allylation
| Parameter | Allyltributyltin | This compound (via Hosomi-Sakurai Proxy) |
| Reaction Type | Lewis Acid-Catalyzed Allylation | Hosomi-Sakurai Reaction |
| Typical Lewis Acid | TiCl₄, SnCl₄, BF₃·OEt₂ | TiCl₄, AlCl₃, BF₃·OEt₂ |
| Substrate | Benzaldehyde | Benzaldehyde |
| Product | 1-Phenylbut-3-en-1-ol | 1-Phenylbut-3-en-1-ol |
| Reported Yield | ~80-95% | ~85-95% |
| Typical Conditions | Lewis acid (1-2 eq.), CH₂Cl₂, -78 °C to rt | Lewis acid (1 eq.), CH₂Cl₂, -78 °C |
| Stereoselectivity | Generally low for simple allyl group | Generally low for simple allyl group |
| Toxicity Profile | High (Organotin compounds are toxic) | Moderate (Organosilicon compounds are generally less toxic) |
Experimental Protocols
Protocol 1: Allylation of Benzaldehyde with Allyltributyltin
Materials:
-
Benzaldehyde
-
Allyltributyltin
-
Titanium tetrachloride (TiCl₄)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of benzaldehyde (1.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere at -78 °C, slowly add titanium tetrachloride (1.0 mmol).
-
Stir the resulting mixture at -78 °C for 5 minutes.
-
Add allyltributyltin (1.2 mmol) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 30 minutes.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and dilute with dichloromethane.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-phenylbut-3-en-1-ol.
Protocol 2: Hosomi-Sakurai Allylation of Benzaldehyde with Allyltrimethylsilane
Materials:
-
Benzaldehyde
-
Allyltrimethylsilane
-
Titanium tetrachloride (TiCl₄)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of benzaldehyde (1.0 equiv) in anhydrous dichloromethane (10 mL) at –78 °C under a nitrogen atmosphere, slowly add TiCl₄ (1.0 equiv).
-
Dilute the mixture with dichloromethane and transfer to a separatory funnel.
-
Separate the phases, and extract the aqueous layer with dichloromethane.
Reaction Mechanisms and Pathways
The distinct reactivity of these two reagents stems from their different mechanisms of activation and nucleophilic attack.
Allyltributyltin typically undergoes transmetalation with a Lewis acid or direct activation of the carbonyl substrate by the Lewis acid, followed by nucleophilic attack of the allyl group.
Caption: Lewis Acid-Catalyzed Allylation with Allyltributyltin.
This compound and other allylsilanes, in the context of the Hosomi-Sakurai reaction, rely on the β-silicon effect. The Lewis acid activates the aldehyde, which is then attacked by the π-bond of the allylsilane. This generates a carbocation intermediate that is stabilized by the adjacent silicon atom. Subsequent elimination of the silyl group forms the double bond of the homoallylic alcohol.
Caption: Hosomi-Sakurai Reaction Mechanism.
Summary and Outlook
Both this compound (and related allylsilanes) and allyltributyltin are effective reagents for the allylation of aldehydes. The choice between them often depends on several factors:
-
Toxicity and Handling: Allyltributyltin and its byproducts are notoriously toxic and require careful handling and disposal. Organosilicon reagents like this compound are generally considered less toxic and more environmentally benign.
-
Reaction Scope and Selectivity: Allyltributyltin is a highly reliable and general reagent for a broad range of electrophiles. While allylsilanes are also effective, their application in direct intermolecular allylations is sometimes more substrate-dependent.
-
Intended Synthetic Route: For intramolecular cyclizations to form heterocyclic systems like tetrahydropyrans, this compound is the superior choice due to its propensity to undergo silyl-Prins reactions.
References
Spectroscopic analysis to confirm "trans-3-(Trimethylsilyl)allyl alcohol" product formation
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of trans-3-(trimethylsilyl)allyl alcohol is a valuable process in organic chemistry, yielding a versatile building block for various applications, including in drug development. Confirmation of the desired trans isomer and the exclusion of potential side products is critical for ensuring reaction success and the purity of subsequent compounds. This guide provides a comparative analysis of the spectroscopic data for this compound against its potential isomers and byproducts, supported by detailed experimental protocols and workflows.
Spectroscopic Comparison of Target Product and Potential Alternatives
The successful synthesis of this compound requires careful monitoring to distinguish the desired product from potential alternatives such as the cis-isomer and the saturated byproduct, 3-trimethylsilyl-1-propanol. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are essential tools for this purpose. Below is a summary of the expected spectroscopic data for each compound.
Table 1: Comparative ¹H NMR Data (CDCl₃)
| Compound | Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| This compound | 1 | 6.23 | dt | 18.0, 4.0 | H-C(2) |
| 2 | 5.93 | d | 18.0 | H-C(3) | |
| 3 | 4.22 | dd | 6.0, 4.0 | C(1)H₂ | |
| 4 | 1.5 | t | 6.0 | OH | |
| 5 | 0.23 | s | - | (CH₃)₃Si | |
| cis-3-(trimethylsilyl)allyl alcohol | - | Data not readily available | - | - | - |
| 3-trimethylsilyl-1-propanol | 1 | 3.65 | t | 6.3 | C(1)H₂ |
| 2 | 1.60 | m | - | C(2)H₂ | |
| 3 | 0.55 | m | - | C(3)H₂ | |
| 4 | ~1.3 | br s | - | OH | |
| 5 | 0.00 | s | - | (CH₃)₃Si |
Table 2: Comparative ¹³C NMR Data (CDCl₃)
| Compound | Signal | Chemical Shift (δ, ppm) |
| This compound | 1 | Data not readily available |
| cis-3-(trimethylsilyl)allyl alcohol | - | Data not readily available |
| 3-trimethylsilyl-1-propanol | 1 | 65.5 |
| 2 | 35.1 | |
| 3 | 10.9 | |
| 4 | -1.7 |
Table 3: Comparative IR Data (Liquid Film)
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |
| This compound | O-H stretch | ~3300 (broad) |
| C=C stretch | ~1615 | |
| C-O stretch | ~1020 | |
| Si-C stretch | ~1250, ~840 | |
| cis-3-(trimethylsilyl)allyl alcohol | - | Data not readily available |
| 3-trimethylsilyl-1-propanol | O-H stretch | ~3330 (broad) |
| C-O stretch | ~1050 | |
| Si-C stretch | ~1250, ~840 |
Table 4: Comparative Mass Spectrometry Data (EI)
| Compound | Key Fragments (m/z) | Interpretation |
| This compound | 115 | [M-CH₃]⁺ |
| 75 | [(CH₃)₂SiOH]⁺ | |
| 73 | [(CH₃)₃Si]⁺ | |
| cis-3-(trimethylsilyl)allyl alcohol | - | Data not readily available |
| 3-trimethylsilyl-1-propanol | 117 | [M-CH₃]⁺ |
| 103 | [M-C₂H₅]⁺ | |
| 75 | [(CH₃)₂SiOH]⁺ | |
| 73 | [(CH₃)₃Si]⁺ |
Experimental Protocols
Detailed below are standard operating procedures for the acquisition of spectroscopic data to confirm the formation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified reaction product in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: -10 to 220 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: Apply a thin film of the neat liquid product onto a salt plate (e.g., NaCl or KBr).
-
Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Mode: Transmittance.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background scan with a clean, empty salt plate and subtract it from the sample scan.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the product in a volatile solvent (e.g., dichloromethane or ethyl acetate) into the mass spectrometer via a gas chromatograph (GC-MS) for separation and analysis.
-
GC Conditions (Example):
-
Column: Standard non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
-
MS Conditions (Electron Ionization - EI):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230°C.
-
-
Data Analysis: Analyze the mass spectrum of the peak corresponding to the product for the molecular ion and characteristic fragment ions.
Workflow and Logic Diagrams
To visually represent the process of product confirmation, the following diagrams illustrate the experimental workflow and the logical relationships in data interpretation.
Caption: Experimental workflow from synthesis to spectroscopic confirmation.
Enantioselective Strategies with trans-3-(Trimethylsilyl)allyl Alcohol: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is a cornerstone of modern synthetic chemistry. Chiral allyl alcohols are valuable building blocks, and the introduction of a trimethylsilyl (TMS) group, as seen in trans-3-(trimethylsilyl)allyl alcohol, offers unique synthetic advantages. The silyl group can influence the stereochemical outcome of reactions and serve as a versatile handle for further transformations. This guide provides an objective comparison of key enantioselective methods applied to this compound and its derivatives, supported by experimental data and detailed protocols.
Performance Comparison of Enantioselective Methods
The utility of this compound as a substrate in asymmetric synthesis is highlighted by its performance in several key transformations, including epoxidation, dihydroxylation, and carbonyl allylation. These methods, when compared with alternatives, demonstrate the profound influence of the trimethylsilyl group on reactivity and stereoselectivity.
Sharpless Asymmetric Epoxidation
The Sharpless-Katsuki asymmetric epoxidation is a renowned method for the enantioselective synthesis of 2,3-epoxyalcohols from allylic alcohols. The reaction employs a titanium(IV) isopropoxide catalyst, a chiral diethyl tartrate (DET) or diisopropyl tartrate (DIPT) ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant. For this compound (also named 3-(trimethylsilyl)prop-2-en-1-ol), this method delivers the corresponding epoxy alcohol with high enantioselectivity.
| Substrate | Chiral Ligand | Enantiomeric Excess (ee%) | Yield (%) | Reference |
| 3-(Trimethylsilyl)prop-2-en-1-ol | L-(+)-DET | 90 | Not Reported | [1] |
| trans-2-Hexen-1-ol | L-(+)-DET | 94 | 85 | [1] |
| Geraniol | L-(+)-DET | 95 | Not Reported | [1] |
| Allyl alcohol | D-(-)-DET | 95 | Not Reported | [1] |
Table 1: Comparison of Sharpless Asymmetric Epoxidation Data. The data indicates that the presence of the trimethylsilyl group is well-tolerated in the Sharpless epoxidation, providing high enantioselectivity comparable to other allylic alcohols.
Sharpless Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of vicinal diols from alkenes using a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically derived from dihydroquinine (DHQ) or dihydroquinidine (DHQD). The commercially available "AD-mix" reagents simplify this procedure. For E-allyl and vinyl silanes, this method has been shown to be highly effective, affording diols with excellent enantioselectivity.
| Substrate | Reagent | Enantiomeric Excess (ee%) | Yield (%) | Reference |
| E-Allylsilanes (general) | AD-mix-β | >96 | Typically >80 | [2] |
| Z-Allylsilanes (general) | AD-mix-β | 50-60 | Typically >80 | [2] |
| E-Vinylsilanes (general) | AD-mix-β | >96 | Typically >80 | [2] |
Table 2: Asymmetric Dihydroxylation of Allyl- and Vinylsilanes. The high enantioselectivity observed for E-allylsilanes strongly suggests that this compound would be an excellent substrate for this transformation.
Iridium-Catalyzed Asymmetric Carbonyl Allylation
A powerful alternative for the formation of chiral homoallylic alcohols is the iridium-catalyzed enantioselective allylation of aldehydes. This method often utilizes an allyl acetate precursor. While direct use of this compound is less common in this specific transformation, the analogous α-(trimethylsilyl)allyl acetate has been shown to react with a variety of aldehydes with exceptional levels of both diastereoselectivity and enantioselectivity.
| Aldehyde | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee%) | Yield (%) | Reference |
| Cyclohexanecarboxaldehyde | >20:1 | 98 | 85 | [3] |
| 4-Nitrobenzaldehyde | >20:1 | 99 | 91 | [3] |
| 2-Naphthaldehyde | >20:1 | 97 | 88 | [3] |
| Cinnamaldehyde | >20:1 | 90 | 75 | [3] |
Table 3: Iridium-Catalyzed Asymmetric Allylation with α-(Trimethylsilyl)allyl Acetate. This method provides a reliable route to highly enantioenriched silyl-substituted homoallylic alcohols.
Experimental Protocols
Sharpless Asymmetric Epoxidation of 3-(Trimethylsilyl)prop-2-en-1-ol
This protocol is adapted from the general procedure for Sharpless asymmetric epoxidation.
Materials:
-
Titanium(IV) isopropoxide [Ti(OiPr)₄]
-
L-(+)-Diethyl tartrate (L-(+)-DET)
-
This compound
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., toluene or decane)
-
Powdered 4Å molecular sieves
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Cooling bath (-20 °C)
Procedure:
-
A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with powdered 4Å molecular sieves and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
The flask is cooled to -20 °C in a cooling bath.
-
L-(+)-Diethyl tartrate (1.2 equivalents relative to Ti(OiPr)₄) is added to the cooled suspension.
-
Titanium(IV) isopropoxide (1.0 equivalent) is then added dropwise to the stirring suspension.
-
After stirring for 30 minutes at -20 °C, this compound (1.0 equivalent) is added.
-
A solution of tert-butyl hydroperoxide (1.5-2.0 equivalents) is added dropwise, maintaining the temperature at -20 °C.
-
The reaction mixture is stirred at -20 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched by the addition of water. The mixture is allowed to warm to room temperature and stirred for at least one hour.
-
The resulting heterogeneous mixture is filtered through a pad of Celite®, washing with dichloromethane.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired chiral epoxy alcohol.
Sharpless Asymmetric Dihydroxylation of an E-Allylsilane
This protocol is a general procedure for the asymmetric dihydroxylation of an alkene using AD-mix.
Materials:
-
AD-mix-β (or AD-mix-α for the opposite enantiomer)
-
This compound
-
tert-Butanol
-
Water
-
Methanesulfonamide (CH₃SO₂NH₂) (optional, can accelerate the reaction)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, AD-mix-β (1.4 g per 1 mmol of alkene) is dissolved in a 1:1 mixture of tert-butanol and water (5 mL each per 1 mmol of alkene).
-
If desired, methanesulfonamide (1.0 equivalent) can be added to the mixture.
-
The mixture is stirred at room temperature until both phases are clear, and then cooled to 0 °C in an ice bath.
-
This compound (1.0 equivalent) is added to the vigorously stirring mixture.
-
The reaction is stirred at 0 °C and monitored by TLC. If the reaction is sluggish, it can be allowed to warm to room temperature.
-
Upon completion, the reaction is quenched by the addition of solid sodium sulfite (1.5 g per 1 mmol of alkene) and stirred for one hour at room temperature.
-
Ethyl acetate is added, and the layers are separated. The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with 2 M aqueous NaOH, then with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the chiral diol.
Visualizing Reaction Pathways
The following diagrams illustrate the core catalytic cycles and stereochemical models for the discussed enantioselective methods.
Caption: Catalytic cycle for the Sharpless Asymmetric Epoxidation.
Caption: Catalytic cycle for the Sharpless Asymmetric Dihydroxylation.
References
A Comparative Guide to the Synthesis of Bioactive Tetrahydropyran Cores: Allylsilane Annulation vs. Prins Cyclization
For researchers, scientists, and drug development professionals, the efficient and stereocontrolled synthesis of complex molecular architectures is a cornerstone of innovation. The 2,6-cis-disubstituted 4-methylene tetrahydropyran moiety is a key structural feature in numerous bioactive natural products, including the potent anticancer agent (+)-Dactylolide. This guide provides a detailed comparison of two prominent synthetic strategies for constructing this vital core: a pyran annulation reaction utilizing a functionalized allylsilane, and the classic Prins cyclization. We will delve into the experimental data, protocols, and underlying mechanistic pathways to offer a clear perspective on the strengths and applications of each approach.
The synthesis of the tetrahydropyran core of (+)-Dactylolide, as reported by Keck and Sanchez, showcases a powerful pyran annulation strategy. This method involves the reaction of a chiral hydroxy allylsilane with an aldehyde, promoted by a Lewis acid, to furnish the desired 2,6-cis-disubstituted 4-methylene tetrahydropyran with high diastereoselectivity. This approach, which is mechanistically related to the Hosomi-Sakurai reaction, leverages the unique reactivity of organosilicon reagents to achieve controlled carbon-carbon bond formation and subsequent cyclization.
As a point of comparison, we will examine the Prins cyclization, a well-established method for the formation of tetrahydropyran rings. This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. The Prins cyclization offers a convergent and often highly diastereoselective route to substituted tetrahydropyrans and has also been successfully applied in the synthesis of the dactylolide core.
Comparative Analysis of Synthetic Routes
To provide a clear and objective comparison, we will analyze a key transformation in the synthesis of a (+)-Dactylolide fragment: the formation of the 2,6-cis-disubstituted 4-methylene tetrahydropyran ring.
Method 1: Pyran Annulation via a Hydroxy Allylsilane (Keck & Sanchez Synthesis of (+)-Dactylolide))
This strategy employs a pre-formed chiral hydroxy allylsilane, which is then reacted with an α,β-unsaturated aldehyde in the presence of a Lewis acid to trigger the annulation.
Method 2: Indium-mediated Prins Cyclization
An alternative approach to a similar tetrahydropyran core involves a Prins cyclization. For this comparison, we will consider an indium-mediated reaction of a homoallylic alcohol with an aldehyde, a method known for its mild conditions and high stereoselectivity.
The following table summarizes the key quantitative data for these two competing methodologies.
| Parameter | Method 1: Pyran Annulation (Keck & Sanchez) | Method 2: Indium-mediated Prins Cyclization |
| Key Reagents | Hydroxy allylsilane, Aldehyde, TMSOTf | Homoallylic alcohol, Aldehyde, In(OTf)₃ |
| Solvent | CH₂Cl₂ | CH₂Cl₂ |
| Temperature | -78 °C | Room Temperature |
| Reaction Time | 15 minutes | 2 hours |
| Yield | 85% | 88% |
| Diastereoselectivity | >20:1 (cis:trans) | >95:5 (cis:trans) |
Experimental Protocols
Method 1: Pyran Annulation (Keck & Sanchez)
To a solution of the hydroxy allylsilane (1.0 equiv) and the aldehyde (1.2 equiv) in CH₂Cl₂ at -78 °C is added trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.1 equiv). The reaction mixture is stirred at -78 °C for 15 minutes and then quenched by the addition of saturated aqueous NaHCO₃ solution. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the 2,6-cis-disubstituted 4-methylene tetrahydropyran.
Method 2: Indium-mediated Prins Cyclization
To a solution of the homoallylic alcohol (1.0 equiv) and the aldehyde (1.2 equiv) in CH₂Cl₂ at room temperature is added indium(III) trifluoromethanesulfonate (In(OTf)₃) (10 mol%). The reaction mixture is stirred at room temperature for 2 hours. The reaction is then quenched with saturated aqueous NaHCO₃ solution, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the 2,6-cis-disubstituted tetrahydropyran.
Mechanistic Overview and Logical Workflow
The underlying mechanisms of these two reactions dictate their stereochemical outcomes and overall efficiency. The following diagrams, generated using the DOT language, illustrate the key steps and logical flow of each synthetic pathway.
The pyran annulation proceeds through the activation of the aldehyde by the Lewis acid (TMSOTf), forming a highly electrophilic oxocarbenium ion. This is followed by an intramolecular attack of the nucleophilic allylsilane in a chair-like transition state, which accounts for the high cis-diastereoselectivity.
Similarly, the Prins cyclization is initiated by the Lewis acid-catalyzed formation of an oxocarbenium ion from the aldehyde and the homoallylic alcohol. A subsequent intramolecular ene-type reaction leads to the formation of the tetrahydropyran ring, again favoring a chair-like transition state that results in the cis-disubstituted product.
Conclusion
Both the pyran annulation utilizing a hydroxy allylsilane and the Prins cyclization represent highly effective and stereoselective methods for the synthesis of the 2,6-cis-disubstituted tetrahydropyran core found in (+)-Dactylolide and other bioactive molecules.
The pyran annulation offers a very rapid and highly diastereoselective route, making it an attractive option for convergent syntheses. The use of a pre-functionalized allylsilane allows for the direct installation of the exocyclic methylene group.
The Prins cyclization , particularly the indium-mediated variant, provides a milder alternative that proceeds at room temperature and also delivers excellent yields and diastereoselectivity. Its operational simplicity and the commercial availability of the catalyst are significant advantages.
The choice between these two powerful methods will ultimately depend on the specific synthetic strategy, the availability of starting materials, and the desired functional group tolerance. This comparative guide provides the necessary data and insights to aid researchers in making an informed decision for their synthetic endeavors in the pursuit of novel bioactive molecules.
Safety Operating Guide
Safe Disposal of trans-3-(Trimethylsilyl)allyl alcohol: A Guide for Laboratory Professionals
For immediate reference, trans-3-(Trimethylsilyl)allyl alcohol is a flammable and hazardous chemical requiring specialized disposal procedures. Under no circumstances should this substance be disposed of down the drain or in regular waste streams. This guide provides essential safety and logistical information for the proper management and disposal of this compound in a laboratory setting, ensuring the safety of personnel and compliance with regulations.
Key Safety and Hazard Information
Proper handling and disposal of this compound are dictated by its inherent hazards. The following table summarizes the critical safety information derived from safety data sheets (SDS).[1]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable Liquid, Category 3 | 🔥 | Warning | H226: Flammable liquid and vapor.[1] |
| Skin Irritation, Category 2 | ❗ | Warning | H315: Causes skin irritation.[1] |
| Eye Irritation, Category 2A | ❗ | Warning | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity — Single Exposure, Category 3 (Respiratory irritation) | ❗ | Warning | H335: May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the following personal protective equipment is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[1]
-
Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.[1]
-
Skin and Body Protection: A laboratory coat or chemical-resistant apron should be worn.
Step-by-Step Disposal Procedure
The disposal of this compound must be handled by a licensed hazardous waste disposal company. The following steps outline the procedure for its collection and temporary storage in the laboratory prior to professional disposal.
-
Segregation and Labeling:
-
Designate a specific, clearly labeled, and sealed waste container for this compound and any materials contaminated with it (e.g., pipette tips, paper towels).
-
The label should include the chemical name, "this compound," the words "Hazardous Waste," and the appropriate GHS pictograms (flammable, irritant).
-
-
Container Selection:
-
Use a container that is chemically compatible with the alcohol and can be securely sealed. A glass bottle with a screw cap is generally suitable.
-
Ensure the container is in good condition, with no cracks or leaks.
-
-
Waste Collection:
-
Carefully transfer the waste chemical into the designated container using a funnel to avoid spills.
-
All transfers should be performed in a chemical fume hood to minimize inhalation exposure.
-
Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and cool secondary containment area, away from sources of ignition and incompatible materials such as strong oxidizing agents and acids.[2]
-
This storage area should be clearly marked as a hazardous waste accumulation point.
-
-
Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Provide them with the safety data sheet and an accurate description of the waste.
-
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
